(Rac)-GSK-3484862
Description
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Properties
Molecular Formula |
C19H19N5OS |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[[3,5-dicyano-6-(dimethylamino)-4-ethyl-2-pyridinyl]sulfanyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25) |
InChI Key |
KIEQQZZDWUNUQK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-GSK-3484862: A Technical Guide to its Mechanism of Action as a DNMT1-Selective Inhibitor and Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-GSK-3484862 is a novel, non-nucleoside small molecule that has emerged as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Unlike traditional DNMT inhibitors, which are often cytidine analogs with associated toxicities, GSK-3484862 presents a distinct mechanism of action that involves not only enzymatic inhibition but also the targeted degradation of the DNMT1 protein.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Dual Inhibition and Degradation
The primary molecular target of this compound is DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2][3][4][5][6] The mechanism of action is twofold:
-
Enzymatic Inhibition: this compound directly inhibits the catalytic activity of DNMT1.[6] This prevents the transfer of methyl groups to newly synthesized DNA strands, leading to passive demethylation with each round of cell division.
-
Targeted Protein Degradation: A key feature of GSK-3484862's mechanism is its ability to induce the degradation of the DNMT1 protein.[1][2][3][4][6] This degradation is rapid, occurring within hours of treatment, and proceeds through the ubiquitin-proteasome pathway.[1][2][5] This dual action of enzymatic inhibition and protein degradation ensures a robust and sustained reduction in DNMT1 activity within the cell.
Role of UHRF1 in DNMT1 Degradation
Studies have elucidated the critical role of the accessory protein UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1) in the GSK-3484862-induced degradation of DNMT1.[1][4][8] UHRF1, which contains an E3 ubiquitin ligase domain, is required for the polyubiquitination of DNMT1, marking it for destruction by the proteasome.[1][8] Experiments in UHRF1-deficient cells have shown that the degradation of DNMT1 by GSK-3484862 is significantly impaired.[8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(Rac)-GSK-3484862: A Technical Guide to a Novel DNMT1 Degrader
(Rac)-GSK-3484862 is a racemic mixture containing the active R-enantiomer, GSK-3484862 , a potent, selective, and non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This technical guide provides an in-depth overview of its mechanism of action, experimental protocols for its use, and quantitative data on its effects in various cell lines. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology.
Core Mechanism of Action
GSK-3484862 functions as a DNMT1-selective degrader. Unlike traditional nucleoside analogs that act as suicide inhibitors, GSK-3484862 is a non-covalent inhibitor that induces the degradation of DNMT1 protein.[1][2][3] This process is dependent on the proteasome machinery and, in murine embryonic stem cells (mESCs), requires the E3 ubiquitin ligase activity of the DNMT1 accessory factor, UHRF1 (Ubiquitin-like, containing PHD and RING finger domains 1).[1][4] The degradation of DNMT1 leads to a rapid and significant global DNA hypomethylation.[1]
The binding of GSK-3484862 to DNMT1 displaces the enzyme's active-site loop from the substrate DNA, preventing the intercalation necessary for methylation. This distinct mechanism of action contributes to its lower cellular toxicity compared to conventional DNMT inhibitors like azacytidine and decitabine.[1][5]
Quantitative Data
The following tables summarize the quantitative effects of GSK-3484862 and its related compound, GSK-3685032, on cell viability and DNA methylation.
Table 1: Effect of GSK-3484862 on Cell Viability
| Cell Line | Compound | Concentration Range | Treatment Duration | Effect on Viability |
| A549 (Lung) | GSK-3484862 | Not specified | 24 hours | Indistinguishable from control |
| A549 (Lung) | GSK-3484862 | Not specified | 48 hours | Slightly impeded growth |
| MOLM13 (Leukemia) | GSK-3484862 | 48 nM - 50 µM | 3 days | No obvious effects |
| THP1 (Leukemia) | GSK-3484862 | 48 nM - 50 µM | 3 days | No obvious effects |
| mESCs | GSK-3484862 | 20 nM - 12.5 µM | 3 days | Dose-dependent decrease in viability |
| mESCs | GSK-3685032 | 20 nM - 12.5 µM | 3 days | More severe dose-dependent decrease in viability than GSK-3484862 |
| MOLM13 (Leukemia) | GSK-3685032 | 24 nM - 25 µM | 3 days | ~50% reduction at highest concentrations |
| THP1 (Leukemia) | GSK-3685032 | 24 nM - 25 µM | 3 days | ~50% reduction at highest concentrations |
Table 2: Effect of GSK-3484862 on DNMT1 Degradation and DNA Methylation
| Cell Line | Parameter | Effective Concentration | Treatment Duration | Result |
| A549 | DNMT1 Protein Degradation | 80 nM | 2 days | Significant reduction in DNMT1 protein levels |
| mESCs | Global CpG Methylation | 2 µM or 10 µM | 6 days | Reduction from ~70% to less than 18% |
| A549 | Global DNA Methylation (Dot Blot) | Not specified | 24 hours | Detectable global hypomethylation |
| A549 | Locus-Specific Demethylation (Pyrosequencing) | 4 µM | 24 hours | Significant demethylation at LINE-1, SAT2, and NBL2 repetitive elements |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A549, MOLM13, THP1, and murine embryonic stem cells (mESCs) can be cultured in their respective recommended media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for the specified duration.
Western Blotting for DNMT1 Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at 12,000 rpm for 15-20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel along with a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for DNMT1 (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Pyrosequencing for DNA Methylation Analysis
-
Genomic DNA Extraction:
-
Extract genomic DNA from treated and control cells using a standard DNA extraction kit.
-
-
Bisulfite Conversion:
-
Treat 1 µg of genomic DNA with sodium bisulfite using a kit such as the EZ DNA Methylation-Gold™ Kit (Zymo Research) according to the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Amplify the target genomic regions using PCR with one of the primers being biotinylated. Use primers designed specifically for bisulfite-converted DNA.
-
-
Pyrosequencing Reaction:
-
Isolate the single-stranded biotinylated PCR products using streptavidin-coated Sepharose beads.
-
Anneal a sequencing primer to the template.
-
Perform the pyrosequencing reaction on a PyroMark Q96 ID instrument (Qiagen) using the PyroMark Gold Q96 Reagents.
-
-
Data Analysis:
-
Analyze the pyrograms to quantify the percentage of methylation at each CpG site within the target sequence.
-
Signaling Pathways and Visualizations
GSK-3484862-Induced DNMT1 Degradation
GSK-3484862 induces the degradation of DNMT1 through a pathway that involves the E3 ubiquitin ligase UHRF1 and the proteasome. The binding of GSK-3484862 to DNMT1 likely induces a conformational change that marks it for ubiquitination by UHRF1, followed by degradation by the 26S proteasome.
Caption: GSK-3484862-induced DNMT1 degradation pathway.
Crosstalk between DNMT1 Inhibition and PRC2 Signaling
In certain cancer types, such as malignant peripheral nerve sheath tumors (MPNST), there is a synthetic lethal interaction between the loss of Polycomb Repressive Complex 2 (PRC2) function and the inhibition of DNMT1.[6][7] Loss of PRC2, a key histone methyltransferase complex, sensitizes cancer cells to DNMT1 inhibitors like GSK-3484862.[6] This combined epigenetic insult leads to the de-repression of retrotransposons, triggering a "viral mimicry" response and subsequent cancer cell death.[6][7]
Caption: PRC2 loss and DNMT1 inhibition synergy.
References
- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PRC2-Inactivating Mutations in Cancer Enhance Cytotoxic Response to DNMT1-Targeted Therapy via Enhanced Viral Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-GSK-3484862: A Technical Guide to its DNMT1 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-GSK-3484862 is a potent, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division.[1][2] Dysregulation of DNMT1 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. Unlike traditional nucleoside analog inhibitors of DNMTs, which can cause significant toxicity, this compound offers a distinct mechanism of action with potentially improved tolerability.[2][3] This technical guide provides an in-depth overview of the this compound DNMT1 inhibition pathway, including its mechanism of action, quantitative biochemical and cellular effects, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism of Action: Dual Inhibition and Degradation
This compound, often referred to as GSK-3484862, exhibits a dual mechanism to abrogate DNMT1 function: direct enzymatic inhibition and induction of proteasome-dependent degradation.
1. Direct Enzymatic Inhibition: GSK-3484862 directly inhibits the catalytic activity of DNMT1 with high selectivity over other DNA methyltransferases, such as DNMT3A and DNMT3B.[3] This inhibition prevents the transfer of methyl groups to newly synthesized DNA strands during replication, leading to passive demethylation as cells divide.
2. Uhrf1-Mediated Proteasomal Degradation: A key feature of GSK-3484862's mechanism is its ability to induce the rapid degradation of the DNMT1 protein.[1][2][4] This process is dependent on the ubiquitin-proteasome system. Specifically, in murine embryonic stem cells, the E3 ubiquitin ligase Uhrf1 has been shown to be essential for this GSK-3484862-induced DNMT1 degradation.[1][2][5][6] By binding to DNMT1, GSK-3484862 is thought to induce a conformational change that marks the enzyme for ubiquitination by Uhrf1 and subsequent destruction by the proteasome. This leads to a rapid depletion of cellular DNMT1 levels, occurring within hours of treatment.[1][2]
This dual action of enzymatic inhibition and protein degradation results in a profound and rapid global hypomethylation of DNA, leading to the reactivation of silenced tumor suppressor genes and other downstream cellular effects.[1][2][4]
Quantitative Data
The following tables summarize the key quantitative data regarding the biochemical and cellular activity of this compound.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 0.23 µM | Human DNMT1 | [3] |
| Selectivity | No inhibition up to 50 µM | DNMT3A/3L, DNMT3B/3L | [3] |
Table 1: Biochemical Activity of GSK-3484862
| Cell Line | Treatment Concentration | Time | Effect on Cell Viability | Effect on Global Methylation | Reference |
| A549 (Lung Adenocarcinoma) | 2 µM and 4 µM | 24 hours | - | Drastic reduction in DNMT1 protein | [7] |
| MOLM13 (AML) | Up to 50 µM | 3 days | No obvious effect | DNMT1 depletion | [1] |
| THP1 (AML) | Up to 50 µM | 3 days | No obvious effect | DNMT1 depletion | [1] |
| NCI-H1299 (Lung Cancer) | 0.1 - 4 µM | - | Sensitized to GSK-3484862 after DNMT3B deletion | DNMT1 depletion, DNMT3B upregulation | [8] |
| Murine Embryonic Stem Cells (mESCs) | 10 µM or below | 14 days | Well tolerated | Global CpG methylation drops from ~70% to <18% in 6 days | [9][10] |
Table 2: Cellular Effects of GSK-3484862 in Various Cell Lines
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
(Rac)-GSK-3484862: A Technical Guide to a Novel DNMT1-Selective Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-GSK-3484862 is a novel, potent, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1] Unlike traditional nucleoside analogs such as decitabine and 5-azacytidine, which lead to DNA damage and cellular toxicity, GSK-3484862 offers a distinct mechanism of action with improved tolerability.[2][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, presenting key data and methodologies for the scientific community. This molecule, a dicyanopyridine-containing compound, has demonstrated significant potential in preclinical models by inducing DNA hypomethylation and subsequent anti-tumor effects.[2][4]
Discovery and Development
GSK-3484862 emerged from a screening campaign to identify novel, non-nucleoside inhibitors of DNMT1.[5] It is the purified R-enantiomer of GSK-3482364.[6][7] The development of GSK-3484862 and its analogs, such as GSK-3685032, was driven by the need for DNMT1 inhibitors with improved pharmacological properties and reduced toxicity compared to existing hypomethylating agents.[3] Preclinical studies have shown that oral administration of the parent compound, GSK-3482364, was well-tolerated in a transgenic mouse model of sickle cell disease and effectively increased fetal hemoglobin levels.[7][8] Further investigations revealed that GSK-3484862 induces DNA hypomethylation to a similar extent as a complete Dnmt1 knockout in murine embryonic stem cells (mESCs).[5][7]
Mechanism of Action
GSK-3484862 exhibits a unique dual mechanism of action. It not only inhibits the catalytic activity of DNMT1 but also targets the protein for proteasome-dependent degradation.[6][9] This degradation is rapid, occurring within hours of treatment, and leads to a profound and global loss of DNA methylation.[6][10]
The inhibitory action of GSK-3484862 involves its dicyanopyridine moiety, which intercalates into the DNA at CpG sites and displaces the DNMT1 active-site loop, thereby preventing the enzyme from methylating the DNA.[6] The compound preferentially binds to the DNMT1-DNA complex rather than to DNMT1 or DNA alone.[10]
The degradation of DNMT1 induced by GSK-3484862 is dependent on the proteasome and, in murine embryonic stem cells, requires the accessory protein UHRF1 and its E3 ubiquitin ligase activity.[6][10] This degradation occurs without a discernible decrease in DNMT1 mRNA levels, indicating a post-transcriptional mechanism.[2][6] Interestingly, treatment with GSK-3484862 in lung cancer cell lines has been shown to upregulate the expression of DNMT3B, a de novo DNA methyltransferase.[4]
Quantitative Data Summary
In Vitro Activity and Cellular Effects
| Parameter | Cell Line | Concentration | Time | Effect | Reference |
| DNMT1 Protein Levels | A549 | 2 µM, 4 µM | 24 h | Drastic reduction | [6] |
| A549 | 80 nM | 12 h | Barely detectable | [6] | |
| mESCs | 0.1 µM | 24 h | Severe depletion | [6] | |
| DNMT3A/3B Protein Levels | A549 | 2 µM, 4 µM | 24 h | Little to no change | [6] |
| DNMT1 mRNA Levels | A549 | 2 µM, 4 µM | 24 h | Unchanged | [6] |
| Global DNA Methylation | A549 | GSK(1) | 24 h | Global hypomethylation | [6] |
| mESCs (WT) | 2 µM, 10 µM | 6 days | CpG methylation drops from ~70% to <18% | [5][11] | |
| Cell Viability | A549 | GSK(1) | 24 h | Indistinguishable from control | [6] |
| A549 | GSK(1) | 48 h | Slightly impeded growth | [6] | |
| mESCs (WT & TKO) | ≤ 10 µM | 14 days | Readily tolerated | [11][12] | |
| DNMT3B Expression | A549, NCI-H1299 | 0.1–4 μM | - | Significant increase | [4] |
Comparison with other DNMT Inhibitors
| Compound | Feature | Advantage | Disadvantage | Reference |
| GSK-3484862 | Non-nucleoside, reversible, DNMT1-selective degrader | Low cellular toxicity, improved tolerability | - | [2][6] |
| Decitabine/5-azacytidine | Nucleoside analogs, irreversible covalent inhibitors | FDA-approved for hematologic malignancies | DNA damage, cellular toxicity, ineffective against solid tumors | [2][3] |
| GSK-3685032 | Closely related chemical to GSK-3484862 | Improved in vivo tolerability and pharmacokinetics compared to decitabine, superior tumor regression in AML mouse model | Enhanced anti-proliferative effect compared to GSK-3484862 at later time points | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A549 human lung adenocarcinoma cells and murine embryonic stem cells (mESCs) were utilized.[6] NCI-H1299 lung cancer cells were also used in some studies.[4]
-
Culture Conditions: A549 cells were cultured in appropriate media. mESCs were cultured on gelatin-coated plates in standard mESC medium.[5][6]
-
Compound Treatment: GSK-3484862, GSK-3685032, Decitabine, MG132 (proteasome inhibitor), and Aphidicolin (DNA synthesis inhibitor) were used at specified concentrations and time points.[6] For long-term cytotoxicity assays in mESCs, the medium was refreshed daily.[5]
Western Blot Analysis
-
Purpose: To determine the protein levels of DNMT1, DNMT3A, and DNMT3B.
-
Protocol:
-
Cells were lysed and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a membrane.
-
The membrane was blocked and then incubated with primary antibodies against DNMT1, DNMT3A, or DNMT3B.
-
After washing, the membrane was incubated with a secondary antibody.
-
Bands were visualized using an appropriate detection system.[6]
-
DNA Methylation Analysis
-
Dot Blot Assay:
-
Purpose: To assess global changes in 5-methylcytosine (5mC) levels.
-
Protocol:
-
-
Bisulfite Pyrosequencing:
-
Purpose: To quantify DNA methylation at specific genomic loci.
-
Protocol:
-
-
Whole-Genome Bisulfite Sequencing (WGBS):
-
Purpose: To determine global CpG methylation levels at single-base resolution.
-
Protocol:
-
Gene Expression Analysis
-
Reverse Transcription Quantitative PCR (RT-qPCR):
Cell Viability Assay
-
Purpose: To assess the effect of GSK-3484862 on cell proliferation and cytotoxicity.
-
Protocol:
Conclusion and Future Directions
This compound represents a significant advancement in the field of epigenetic modulators. Its unique mechanism of action, combining potent and selective DNMT1 inhibition with proteasome-mediated degradation, offers a promising therapeutic window with reduced toxicity compared to conventional hypomethylating agents.[2][9] The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers investigating DNA methylation in cancer and other diseases.
Future research should focus on further elucidating the complex interplay between DNMT1 degradation and the upregulation of de novo methyltransferases like DNMT3B.[4] Additionally, exploring the efficacy of GSK-3484862 in a broader range of solid tumors and in combination with other anti-cancer therapies is warranted. The development of this first-in-class reversible DNMT1-selective degrader opens new avenues for precision medicine in oncology and beyond.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "GSK-3484862 Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 3. researchgate.net [researchgate.net]
- 4. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into (Rac)-GSK-3484862: A Novel DNMT1 Degrader
For Researchers, Scientists, and Drug Development Professionals
(Rac)-GSK-3484862, and more specifically its active R-enantiomer GSK-3484862, has emerged as a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Unlike traditional nucleoside analogs such as decitabine and azacytidine, which covalently trap DNMTs leading to cytotoxicity, GSK-3484862 functions as a degrader of DNMT1, offering a promising therapeutic window with potentially reduced toxicity.[1][3][4][5] This technical guide provides a comprehensive overview of the core attributes of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of its operational pathways.
Mechanism of Action: From Inhibition to Degradation
GSK-3484862 is a dicyanopyridine-containing compound that selectively inhibits DNMT1.[1][4][6] Its mechanism is distinct from active-site inhibitors; it displaces the DNMT1 active-site loop from the substrate DNA, preventing its intercalation at CpG sites.[1] A key feature of GSK-3484862 is its ability to induce the rapid degradation of DNMT1 protein within hours of treatment, leading to global DNA hypomethylation.[1][3][4][7] This degradation is proteasome-dependent and occurs without a discernible decrease in DNMT1 mRNA levels, indicating a post-translational mechanism of action.[1][3][4] In murine embryonic stem cells (mESCs), the degradation of Dnmt1 induced by GSK-3484862 is dependent on the presence and E3 ubiquitin ligase activity of the accessory factor Uhrf1.[1][3][4] The effects of DNMT1 depletion and subsequent DNA hypomethylation have been shown to be reversible upon removal of the compound.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for GSK-3484862 in various studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (μM) | Assay | Reference |
| GSK3484862 | DNMT1 | 0.23 | Fluorescence-coupled breaklight assay | [2] |
| GSK3484862 | DNMT3A/3L | >50 | Fluorescence-coupled breaklight assay | [2] |
| GSK3484862 | DNMT3B/3L | >50 | Fluorescence-coupled breaklight assay | [2] |
Table 2: Cellular Effects of GSK-3484862
| Cell Line | Concentration | Duration | Effect | Reference |
| A549 (human lung adenocarcinoma) | 2 and 4 μM | 24 h | Depletion of endogenous DNMT1 | [1] |
| MV4-11 (leukemia) | 100-1,000 nM | - | Inhibition of cell growth, decreased promoter DNA methylation | [2] |
| Murine Embryonic Stem Cells (mESCs) | 0-10 μM | 6 days | Dramatic DNA methylation loss (from ~70% to <18%) | [8] |
| Murine Embryonic Stem Cells (mESCs) | 0-10 μM | 4 days | Modest reduction in DNMT1 protein level | [8] |
| Lung cancer cell lines (A549 and NCI-H1299) | 0.1–4 μM | - | Significant increase in DNMT3B expression, rapid depletion of DNMT1 protein | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning GSK-3484862.
1. Cell Culture and Compound Treatment:
-
Cell Lines: A549 and NCI-H1299 non-small cell lung cancer cell lines were cultured in ATCC-formulated F-12K medium.[10]
-
Compound Preparation: GSK-3484862 was dissolved in 100% dimethyl sulfoxide (DMSO) to create stock solutions, which were then aliquoted and stored at -80°C before use.[11]
-
Treatment: Cells were treated with the indicated concentrations of GSK-34848462 for the specified durations. Control cells were treated with an equivalent amount of DMSO.
2. Western Blotting for Protein Level Analysis:
-
Lysate Preparation: Cells were lysed, and protein concentrations were determined.
-
Antibodies: The following primary antibodies were used: DNMT1, DNMT3A, DNMT3B, H3, GAPDH, actin, and vinculin. HRP-linked anti-rabbit-IgG and HRP-linked anti-mouse-IgG were used as secondary antibodies.[11]
-
Detection: Protein levels were visualized and quantified following standard western blotting procedures.
3. DNA Methylation Analysis:
-
Genomic DNA Isolation: Genomic DNA was extracted from control and treated cells.
-
Bisulfite Conversion: One microgram of genomic DNA was treated with sodium bisulfite using the EZ DNA Methylation-Gold Kit (Zymo Research) according to the manufacturer's protocol.[1]
-
Pyrosequencing: PCR primers for pyrosequencing methylation analysis were designed using the Pyromark Assay Design SW 1.0 software (Qiagen). Bisulfite conversion and subsequent pyrosequencing analysis were performed to quantify methylation at specific genomic loci.[1]
-
Dot Blot Assay: Global DNA methylation was assessed by dotting genomic DNA onto a membrane, followed by probing with an anti-5mC antibody. Methylene blue staining was used to verify equal DNA loading.[1]
4. RNA Isolation and RT-qPCR:
-
RNA Extraction: Total RNAs were isolated from cells using TRIzol reagent (Invitrogen).[9]
-
DNase Treatment: Total RNA was pretreated with TURBO DNase (Ambion) to remove any contaminating genomic DNA.[9]
-
RT-qPCR: Reverse transcription followed by quantitative PCR was performed to analyze the relative gene expression of DNMT1.[6]
5. Cell Viability Assay:
-
Cell viability was assessed over a period of time (e.g., 2 days) to determine the effect of GSK-3484862 on cell growth.[6]
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to GSK-3484862.
Caption: Signaling pathway of GSK-3484862-induced DNMT1 degradation.
Caption: General experimental workflow to characterize GSK-3484862 effects.
Caption: Logical flow from GSK-3484862 administration to anticancer effects.
Conclusion and Future Directions
This compound represents a significant advancement in the field of epigenetic modulators. Its unique mechanism of inducing DNMT1 degradation, coupled with its selectivity and reversibility, positions it as a valuable research tool and a promising candidate for further therapeutic development.[1][3][4][6] Studies in various cancer models, including acute myeloid leukemia and lung cancer, have demonstrated its potential to inhibit cell growth and reactivate silenced tumor suppressor genes.[10][12][13] Further research is warranted to fully elucidate the intricacies of its degradation-inducing mechanism across different cell types and to explore its efficacy and safety in preclinical and clinical settings. The potential for combination therapies, for instance with inhibitors of de novo methyltransferases DNMT3A/3B, also presents an exciting avenue for future investigation to enhance anticancer efficacy and overcome potential resistance mechanisms.[13][14]
References
- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of UHRF1 in (Rac)-GSK-3484862-Mediated DNMT1 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-GSK-3484862 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. Beyond its inhibitory function, GSK-3484862 also induces the degradation of DNMT1, leading to global DNA hypomethylation. This degradation is not a direct effect of the compound but is critically mediated by the E3 ubiquitin ligase UHRF1 (Ubiquitin-like with PHD and RING finger domains 1). This technical guide provides an in-depth exploration of the pivotal role of UHRF1 in the activity of GSK-3484862, detailing the underlying signaling pathways, experimental methodologies to probe this interaction, and quantitative data from relevant studies.
Introduction to UHRF1 and DNMT1
UHRF1 is a multi-domain nuclear protein that plays a crucial role in the maintenance of DNA methylation.[1] It acts as a fidelity factor, ensuring the accurate propagation of methylation patterns to daughter DNA strands during replication.[2][3] UHRF1 recognizes hemimethylated DNA via its SRA (SET and RING-associated) domain and recruits DNMT1 to these sites.[2][3] Furthermore, UHRF1 possesses E3 ubiquitin ligase activity through its RING domain, which is essential for its function in DNA methylation maintenance.[4][5]
DNMT1 is the primary enzyme responsible for copying existing methylation patterns onto newly synthesized DNA strands, a process critical for genomic stability and the regulation of gene expression.[6] Dysregulation of DNMT1 activity is a hallmark of various cancers, making it an attractive therapeutic target.[6]
This compound: A DNMT1 Inhibitor and Degrader
GSK-3484862 is a dicyanopyridine-containing, non-nucleoside small molecule that selectively inhibits DNMT1.[4][6] A key feature of its mechanism of action is the induction of DNMT1 protein degradation in a rapid and proteasome-dependent manner.[4][5][6] This leads to a profound and reversible global hypomethylation in treated cells.[4][5]
The Central Role of UHRF1 in GSK-3484862-Induced DNMT1 Degradation
Studies in murine embryonic stem cells (mESCs) have unequivocally demonstrated that the degradation of DNMT1 induced by GSK-3484862 is contingent upon the presence and E3 ubiquitin ligase activity of UHRF1.[4][5] In the absence of UHRF1, GSK-3484862 fails to induce DNMT1 degradation.[4] This indicates that GSK-3484862's activity as a DNMT1 degrader is not direct but is instead reliant on the cellular machinery governed by UHRF1.
The proposed mechanism suggests that GSK-3484862 treatment traps DNMT1 on hemimethylated DNA, creating a stalled complex that is recognized by UHRF1. UHRF1 then ubiquitinates DNMT1, marking it for degradation by the 26S proteasome. The E3 ligase activity of UHRF1's RING domain is indispensable for this process.[4]
Quantitative Data
The following tables summarize the quantitative data related to the activity of this compound.
Table 1: Potency of GSK-3484862
| Parameter | Value | Reference |
| IC50 for DNMT1 enzymatic activity | 0.23 µM | [4] |
Table 2: Effective Concentrations of GSK-3484862 in Cell-Based Assays
| Cell Line | Concentration Range | Observed Effect | Reference |
| A549 (Human lung adenocarcinoma) | 2 - 4 µM | Drastic reduction in DNMT1 protein levels within 24 hours. | [2] |
| MOLM13, THP1, MV4-11 (Human myeloid leukemia) | 48 nM - 50 µM | No obvious effects on viability over 3 days, but DNMT1 depletion was observed. | [2] |
| Murine Embryonic Stem Cells (mESCs) | 0.1 µM - 10 µM | Severe depletion of Dnmt1 and substantial hypomethylation. | [4][5] |
Table 3: Impact of GSK-3484862 on Global DNA Methylation
| Cell Line | Treatment | Duration | Reduction in Global 5mC | Reference |
| A549 | 2 µM GSK-3484862 | 48 hours | From ~3.5% to ~1.5% | [7] |
| mESCs | 2 µM or 10 µM GSK-3484862 | 6 days | From ~70% to <18% | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GSK-3484862-Induced DNMT1 Degradation
The interaction between GSK-3484862, DNMT1, and UHRF1 leading to proteasomal degradation can be visualized as a signaling cascade.
Caption: UHRF1-mediated degradation of DNMT1 induced by GSK-3484862.
Experimental Workflow: Investigating UHRF1's Role
A typical experimental workflow to confirm the UHRF1-dependent degradation of DNMT1 involves comparing the effects of GSK-3484862 in wild-type and UHRF1 knockout cells.
Caption: Workflow for assessing UHRF1-dependent DNMT1 degradation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A549, MOLM13, THP1, MV4-11, wild-type mESCs, and UHRF1-/- mESCs.
-
Culture Conditions: Culture cells in appropriate media and conditions. For mESCs, culture on gelatin-coated plates in DMEM with 15% FBS, nonessential amino acids, β-mercaptoethanol, penicillin/streptomycin, and leukemia inhibitory factor (LIF).[2]
-
Treatment: Seed cells and allow them to adhere overnight. Treat with this compound at desired concentrations (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for the indicated time periods.[2][5]
Western Blotting for DNMT1 Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNMT1 (e.g., Cell Signaling Technology, #5032) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Proteasome Inhibition Assay
To confirm that GSK-3484862-induced DNMT1 degradation is proteasome-dependent, cells can be co-treated with the proteasome inhibitor MG132.
-
Pre-treatment: Treat cells with MG132 (e.g., 5-10 µM) for 1-2 hours prior to adding GSK-3484862.[8]
-
Co-treatment: Add GSK-3484862 to the MG132-containing media and incubate for the desired time.
-
Analysis: Perform Western blotting for DNMT1 as described above. A rescue of DNMT1 degradation in the presence of MG132 indicates proteasome dependence.
Global DNA Methylation Analysis (Dot Blot)
-
Genomic DNA Extraction: Extract genomic DNA from treated and control cells.
-
DNA Denaturation: Denature 1 µg of DNA in 0.4 M NaOH, 10 mM EDTA at 95°C for 10 minutes, then neutralize with an equal volume of cold 2 M ammonium acetate.
-
Membrane Spotting: Spot the denatured DNA onto a nitrocellulose or nylon membrane and crosslink using a UV crosslinker.
-
Blocking and Antibody Incubation: Block the membrane and incubate with an anti-5-methylcytosine (5mC) antibody.
-
Detection: Use a secondary antibody and ECL for detection.
-
Loading Control: Stain the membrane with methylene blue to visualize total DNA loading.[2]
Site-Specific DNA Methylation Analysis (Bisulfite Pyrosequencing)
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite using a commercially available kit (e.g., EZ DNA Methylation-Gold Kit, Zymo Research). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify specific genomic regions of interest using PCR with primers designed for bisulfite-converted DNA.
-
Pyrosequencing: Perform pyrosequencing on the PCR products to quantify the percentage of methylation at specific CpG sites.[2]
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat with a range of concentrations of GSK-3484862.
-
Assay: After the desired incubation period (e.g., 24, 48, 72 hours), assess cell viability using a commercially available kit such as CellTiter-Glo or MTT assay, following the manufacturer's instructions.[2]
Conclusion
The activity of this compound as a DNMT1 degrader is intricately linked to the function of UHRF1. This dependency highlights a sophisticated mechanism of action that goes beyond simple enzymatic inhibition and underscores the potential for targeting the UHRF1-DNMT1 axis in therapeutic development. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate this important interaction and explore its implications in cancer biology and epigenetic regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GSK3484862 (GSK-3484862) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-GSK-3484862: A Technical Guide to its Effects on DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitor, (Rac)-GSK-3484862, and its impact on DNA methylation. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and illustrates the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: DNMT1 Degradation
This compound is a selective inhibitor of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division.[1][2][3][4] Unlike traditional nucleoside analogs such as azacytidine and decitabine, GSK-3484862 does not cause significant cellular toxicity.[1][2][3][4] Its primary mechanism of action is not direct enzymatic inhibition in the classical sense, but rather the targeted degradation of the DNMT1 protein.[1][2][5] This degradation is rapid, occurring within hours of treatment, and leads to a significant and global reduction in DNA methylation.[1][2][5]
The process is dependent on the proteasome, indicating that GSK-3484862 flags DNMT1 for destruction by the cell's protein disposal machinery.[1][2][5] Notably, this effect is achieved without any discernible decrease in DNMT1 mRNA levels, confirming the post-transcriptional nature of the regulation.[1][2][5] In murine embryonic stem cells (mESCs), the degradation of DNMT1 induced by GSK-3484862 requires the accessory factor Uhrf1 and its associated E3 ubiquitin ligase activity.[1][2] An important characteristic of GSK-3484862 is the reversibility of its effects; both DNMT1 depletion and the resulting DNA hypomethylation can be reversed upon removal of the compound.[1][2]
Quantitative Effects on DNA Methylation and Cell Viability
The following tables summarize the quantitative effects of this compound on DNA methylation levels and its cellular activity from various studies.
Table 1: Global DNA Methylation Changes
| Cell Type | Treatment Conditions | Effect on Global DNA Methylation | Reference |
| Various Cancer Cell Lines | Treatment with GSK-3484862 | >50% loss within 2 days | [5] |
| Murine Embryonic Stem Cells (mESCs) | 6 days of treatment with GSK-3484862 | CpG methylation reduced from ~70% to <18% | [6][7] |
Table 2: Enzymatic Inhibition
| Enzyme | IC50 (µM) | Assay | Reference |
| DNMT1 | Potent Inhibition (specific value <100 µM in primary assay) | Fluorescence-coupled breaklight assay | [8] |
Table 3: Effects on Gene Expression in Lung Cancer Cells
| Cell Lines | Treatment | Effect | Reference |
| A549 and NCI-H1299 | GSK-3484862 | Upregulation of DNMT3B expression | [9][10][11] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of GSK-3484862 and a typical experimental workflow for assessing its effects.
Caption: Mechanism of this compound-induced DNMT1 degradation.
Caption: Workflow for analyzing GSK-3484862 effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound.
Western Blot Analysis for DNMT1 Protein Levels
-
Cell Lysis: Treated and control cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for DNMT1. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Dot Blot Assay for Global DNA Methylation
-
Genomic DNA Extraction: Genomic DNA is extracted from treated and control cells using a commercial DNA extraction kit.
-
DNA Denaturation: An equal amount of genomic DNA from each sample is denatured by heating at 95°C for 10 minutes, followed by rapid cooling on ice.
-
Membrane Spotting: The denatured DNA is spotted onto a nitrocellulose or nylon membrane and allowed to air dry.
-
UV Crosslinking: The DNA is crosslinked to the membrane using a UV crosslinker.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for 5-methylcytosine (5mC).
-
Secondary Antibody and Detection: Following washes, the membrane is incubated with an HRP-conjugated secondary antibody and visualized using an ECL detection system.
-
Loading Control: To verify equal DNA loading, the same membrane can be stained with Methylene Blue.[2]
Bisulfite Conversion and Pyrosequencing for Site-Specific Methylation
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from the cells.
-
Bisulfite Conversion: One microgram of genomic DNA is treated with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold Kit from Zymo Research).[2] This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The specific genomic regions of interest are amplified by PCR using primers designed to be specific for the bisulfite-converted DNA.
-
Pyrosequencing: The PCR products are then subjected to pyrosequencing, which quantitatively measures the percentage of methylation at individual CpG sites within the amplified region. The Pyromark Assay Design software can be used for primer design.[2]
RNA Isolation and RT-qPCR for Gene Expression Analysis
-
Total RNA Isolation: Total RNA is extracted from control and treated cells using a reagent like TRIzol.[11]
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase (e.g., TURBO DNase).[11]
-
Reverse Transcription: The purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., DNMT1, DNMT3B) are quantified by qPCR using gene-specific primers and a fluorescent dye like SYBR Green. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH).
Conclusion
This compound represents a novel and potent tool for studying the role of DNA methylation in various biological processes. Its unique mechanism of inducing DNMT1 degradation, coupled with its low toxicity and reversibility, makes it a valuable compound for both basic research and as a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound in their own systems of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. "GSK-3484862 Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. login.medscape.com [login.medscape.com]
- 11. academic.oup.com [academic.oup.com]
Preclinical Profile of (Rac)-GSK-3484862: A DNMT1-Targeted Degrader
(Rac)-GSK-3484862 is a pioneering, non-nucleoside, selective inhibitor of DNA methyltransferase 1 (DNMT1) that induces its degradation, leading to profound DNA hypomethylation. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, cellular effects, and the methodologies used in its evaluation. The information is intended for researchers, scientists, and professionals in drug development interested in the epigenetic modulation of gene expression for therapeutic purposes.
Core Mechanism of Action
This compound, along with its closely related analog GSK-3685032, functions by targeting DNMT1 for proteasome-dependent degradation.[1][2] This action is rapid, with DNMT1 protein levels significantly decreasing within hours of treatment, and does not involve a reduction in DNMT1 mRNA levels.[1][2] The degradation of DNMT1 is dependent on the proteasome, as co-treatment with the proteasome inhibitor MG132 prevents the depletion of DNMT1.[3] In murine embryonic stem cells (mESCs), the degradation of Dnmt1 induced by GSK-3484862 requires the presence of Uhrf1, an accessory factor with E3 ubiquitin ligase activity.[1][2] This targeted degradation leads to a significant and global loss of DNA methylation.[2][4]
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data from in vitro preclinical studies of this compound and its related compounds.
Table 1: Effect of GSK-3484862 on Global DNA Methylation
| Cell Line | Treatment Duration | GSK-3484862 Concentration | Global CpG Methylation Level | Citation |
| Wild-Type mESC | 6 days | Not specified | Reduced from ~70% to <18% | [4] |
| NCI-H1299 | 2 days | Not specified | Reduced from ~3.8% to ~1.5% | [5] |
| NCI-H1299 | 6 days | Not specified | Reduced to ~1.0% | [5] |
Table 2: Effects of GSK-3484862 and GSK-3685032 on Cell Viability
| Cell Line | Compound | Concentration Range | Effect on Cell Viability | Citation |
| MOLM13, THP1 | GSK-3484862 | 48 nM - 50 µM | No obvious effects on viability over 3 days. | [1][6] |
| MOLM13, THP1 | GSK-3685032 | 24 nM - 25 µM | ~50% reduction in cell viability at the highest concentrations. | [1][6] |
| A549 | GSK-3484862 | Not specified | Indistinguishable from control at 24h; slightly impeded growth at 48h. | [6] |
| Wild-Type mESC | GSK-3484862 | 20 nM - 12.5 µM | Dose-dependent decrease in viability over 3 days. | [6] |
| Wild-Type mESC | GSK-3685032 | 20 nM - 12.5 µM | More severe dose-dependent decrease in viability compared to GSK-3484862. | [6] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of GSK-3484862 and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound-induced DNMT1 degradation and subsequent DNA hypomethylation.
Caption: General experimental workflow for evaluating the preclinical effects of this compound.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A549 (human lung adenocarcinoma), NCI-H1299 (human non-small cell lung cancer), MOLM13 (human acute myeloid leukemia), THP1 (human acute monocytic leukemia), and murine embryonic stem cells (mESCs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells for various time points as indicated in the specific experiments.
Western Blot Analysis for DNMT1 Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for DNMT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
DNA Methylation Analysis
-
Genomic DNA Isolation: Genomic DNA is extracted from treated and control cells using a commercial DNA isolation kit.
-
Bisulfite Conversion: One microgram of genomic DNA is subjected to bisulfite conversion using a kit (e.g., EZ DNA Methylation-Gold Kit from Zymo Research), which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.[3]
-
PCR Amplification: Specific genomic loci of interest are amplified by PCR using primers designed with software such as Pyromark Assay Design SW 1.0 (Qiagen).[3]
-
Pyrosequencing: The PCR products are then analyzed by pyrosequencing to quantify the percentage of methylation at specific CpG sites.
-
Library Preparation:
-
Genomic DNA is fragmented by sonication.
-
The fragmented DNA undergoes end-repair, A-tailing, and ligation of methylated sequencing adapters.
-
The adapter-ligated DNA is then treated with bisulfite.
-
The converted DNA is amplified by PCR to create the sequencing library.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing data is aligned to a reference genome, and the methylation status of each cytosine is determined to provide a genome-wide view of DNA methylation patterns.[4]
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or vehicle control.
-
Viability Assessment: After the desired incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using a commercially available assay, such as one based on the measurement of ATP content (e.g., CellTiter-Glo) or cellular reductase activity (e.g., MTT or WST-1).
-
Data Analysis: The results are typically normalized to the vehicle-treated control to determine the percentage of cell viability.
In Vivo Preclinical Studies
Oral administration of GSK-3482364, the racemic mixture containing GSK-3484862, was well-tolerated in a transgenic mouse model of sickle cell disease and led to a significant increase in fetal hemoglobin levels.[7] In a mouse model of acute myeloid leukemia (AML), the related compound GSK-3685032 demonstrated superior tumor regression compared to decitabine, attributed to its improved in vivo tolerability and pharmacokinetic properties.[6]
Summary and Future Directions
This compound is a potent and selective degrader of DNMT1, offering a novel mechanism for inducing DNA hypomethylation. Preclinical studies have demonstrated its ability to rapidly deplete DNMT1 protein, leading to global and locus-specific demethylation and subsequent alterations in gene expression. While it shows minimal cytotoxicity as a single agent in some cancer cell lines, its effects on sensitizing cells to other therapies and its potential in non-cancer indications warrant further investigation. The detailed methodologies provided herein serve as a guide for researchers aiming to further explore the therapeutic potential of this class of epigenetic modulators.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
(Rac)-GSK-3484862 in Cancer Research: A Technical Overview
(Rac)-GSK-3484862 is a pioneering, non-nucleoside, selective inhibitor of DNA methyltransferase 1 (DNMT1) that has garnered significant attention in the field of cancer epigenetics. This technical guide provides an in-depth overview of its mechanism of action, its effects on cancer cells, and the experimental methodologies used to characterize its activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings and presents them in a structured and accessible format.
Core Mechanism of Action: A Selective DNMT1 Degrader
Unlike traditional nucleoside analog inhibitors of DNA methylation, this compound functions primarily by inducing the targeted degradation of the DNMT1 protein.[1][2] This process is rapid, with DNMT1 depletion observed within hours of treatment.[1][2] The degradation is mediated by the proteasome, as evidenced by the prevention of DNMT1 loss in the presence of proteasome inhibitors like MG132.[1] Notably, this effect is achieved without a discernible decrease in DNMT1 mRNA levels, indicating a post-transcriptional mechanism of action.[1][2]
In murine embryonic stem cells (mESCs), the degradation of Dnmt1 (the murine homolog of DNMT1) induced by GSK-3484862 is dependent on the presence and E3 ubiquitin ligase activity of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), a key accessory factor of Dnmt1.[1][2] This highlights a specific cellular pathway leveraged by the compound to achieve its effect.
The primary consequence of DNMT1 depletion is a significant and global reduction in DNA methylation.[1][2] This hypomethylation can lead to the reactivation of tumor suppressor genes silenced by epigenetic mechanisms, a key strategy in cancer therapy.
Quantitative Data Summary
While this compound is noted for its low cellular toxicity and is primarily studied for its demethylating effects rather than direct cytotoxicity, its more potent analog, GSK-3685032, has been evaluated for its anti-proliferative effects. The following tables summarize the available quantitative data for both compounds.
Table 1: In Vitro Activity of GSK-3685032
| Compound | Target | Assay Type | IC50 | Cell Lines | Reference |
| GSK-3685032 | DNMT1 | Enzymatic Assay | 0.036 µM | N/A | [3] |
| GSK-3685032 | Cell Growth | Proliferation Assay | Median: 0.64 µM | 51 hematological cancer cell lines (15 leukemia, 29 lymphoma, 7 multiple myeloma) | [3] |
Table 2: Cellular Effects of this compound
| Parameter | Cell Type | Concentration | Duration | Result | Reference |
| Global CpG Methylation | Murine Embryonic Stem Cells | 2 µM | 6 days | Decrease from ~70% to <18% | |
| DNMT1 Protein Levels | A549 (Lung Adenocarcinoma) | 4 µM | 24 hours | Severe depletion | [1] |
| DNMT1 Protein Levels | U2OS (Osteosarcoma) | 4 µM | 24 hours | Severe depletion | [1] |
| DNMT1 Protein Levels | MCF7 (Breast Cancer) | 4 µM | 24 hours | Severe depletion | [1] |
| DNMT1 Protein Levels | PC3 (Prostate Cancer) | 4 µM | 24 hours | Severe depletion | [1] |
| Cell Viability | MOLM13 (Acute Myeloid Leukemia) | Up to 50 µM | 3 days | No obvious effect | [1] |
| Cell Viability | THP1 (Acute Myeloid Leukemia) | Up to 50 µM | 3 days | No obvious effect | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of GSK-3484862 and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound leading to DNMT1 degradation and DNA hypomethylation.
Caption: A typical experimental workflow to assess the effects of this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the research of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for DNMT1 Detection
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Pyrosequencing for DNA Methylation Analysis
-
Genomic DNA Extraction: Extract genomic DNA from cells treated with this compound or vehicle control.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercially available kit to convert unmethylated cytosines to uracil.
-
PCR Amplification: Amplify the target region of interest (e.g., a specific gene promoter) using PCR with biotinylated primers.
-
Pyrosequencing Reaction: Perform pyrosequencing on the biotinylated PCR products using a pyrosequencing instrument. The instrument will dispense dNTPs sequentially, and the incorporation of a nucleotide will generate a light signal that is proportional to the number of incorporated nucleotides.
-
Data Analysis: The methylation percentage at each CpG site is calculated from the ratio of cytosine to thymine signals.
Clinical Perspective
As of the latest available information, there are no registered clinical trials specifically for this compound in the treatment of cancer. The related compound, GSK-3685032, which exhibits improved in vivo properties, has been investigated in preclinical models, but information on its progression to clinical trials for cancer is not publicly available.
Conclusion
This compound represents a novel class of epigenetic modulators with a distinct mechanism of action that involves the targeted degradation of DNMT1. Its ability to induce profound and reversible DNA hypomethylation with low cytotoxicity makes it a valuable research tool for dissecting the roles of DNA methylation in cancer and other diseases. While its direct clinical application remains to be determined, the insights gained from studying this compound and its more potent analogs are crucial for the development of next-generation epigenetic therapies.
References
Methodological & Application
Application Notes and Protocols for (Rac)-GSK-3484862 in Cell Culture
(Rac)-GSK-3484862 is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). Unlike traditional nucleoside analogs such as 5-azacytidine and decitabine, this compound does not require incorporation into DNA to exert its effects. Instead, it functions by targeting DNMT1 for proteasome-dependent degradation, leading to passive, replication-dependent DNA demethylation and subsequent changes in gene expression.[1][2] This novel mechanism of action results in reduced cytotoxicity compared to older DNMT inhibitors, making it a valuable tool for studying the effects of DNA methylation in various biological systems with fewer confounding toxic effects.[3][4]
These application notes provide detailed protocols for the use of this compound in cell culture, including its mechanism of action, preparation, and application in various cell-based assays.
Mechanism of Action
This compound induces the degradation of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] This leads to a global reduction in DNA methylation.[2][3] The degradation of DNMT1 is dependent on the proteasome machinery.[1] In murine embryonic stem cells, this process has been shown to be dependent on the presence of Uhrf1, an accessory factor of Dnmt1.[1][2] The resulting hypomethylation can lead to the re-expression of silenced genes, including tumor suppressor genes.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound in various cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Cell Type | Effective Concentration | Observed Effect |
| A549 | Human Lung Adenocarcinoma | 4 µM | Severe DNMT1 depletion.[1] |
| MOLM13 | Human Myeloid Leukemia | Titrated from 50 µM to 48 nM | No obvious effects on viability over three days, but decreased DNMT1 levels.[1] |
| THP1 | Human Myeloid Leukemia | Titrated from 50 µM to 48 nM | No obvious effects on viability over three days, but decreased DNMT1 levels.[1] |
| Murine Embryonic Stem Cells (mESCs) | Mouse Embryonic Stem Cells | 2 µM | DNMT1 depletion and recovery studies.[1] |
| Murine Embryonic Stem Cells (mESCs) | Mouse Embryonic Stem Cells | ≤ 10 µM | Well tolerated for 14 days of culture.[3][4] |
| Various Cancer Cell Lines | Solid Tumors | 4 µM | Decreased DNMT1 levels.[1] |
Table 2: Treatment Durations and Corresponding Effects
| Treatment Duration | Cell Line(s) | Observed Effect |
| 12, 24, 48 hours | A549 | Time-dependent reduction in total 5mC.[1] |
| 24 hours | A549 | Severe DNMT1 depletion.[1] |
| 24 hours | mESCs | Treatment with 2 µM GSK(1).[1] |
| 3 days | MOLM13, THP1 | Cell viability assays.[1] |
| 6 days | mESCs | Dramatic DNA methylation loss.[3][4] |
| 14 days | mESCs | Tolerated concentrations of ≤ 10 µM.[3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare working solutions by diluting the stock solution in fresh, sterile cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
General Cell Culture and Treatment Protocol
This protocol provides a general workflow for treating adherent or suspension cells with this compound.
Caption: General experimental workflow for cell treatment.
-
Cell Seeding:
-
For adherent cells, seed cells in multi-well plates, flasks, or dishes at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to attach overnight.
-
For suspension cells, seed cells in flasks or multi-well plates at a density appropriate for logarithmic growth.
-
-
Treatment:
-
Prepare fresh working solutions of this compound in complete culture medium.
-
Remove the old medium from the cells (for adherent cells) and replace it with the medium containing the desired concentration of the compound or the vehicle control. For suspension cells, add the concentrated compound directly to the culture.
-
-
Incubation:
-
Return the cells to the incubator and culture for the desired period (e.g., 24, 48, or 72 hours). Incubation times may need to be optimized depending on the cell type and the specific endpoint being measured.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for analysis. This may include cell viability assays, protein extraction for Western blotting, or DNA/RNA isolation for methylation and gene expression studies.
-
Cell Viability Assay (MTT-based Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of similar compounds.[5]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for DNMT1 Levels
This protocol is based on descriptions of Western blotting to detect changes in DNMT1 protein levels.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of DNMT1 protein.
DNA Methylation Analysis
Global DNA methylation can be assessed using various techniques. The following is a general overview.
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from treated and control cells using a commercial DNA extraction kit.
-
Global Methylation Quantification:
-
Dot Blot Assay: Denature the genomic DNA and spot it onto a nitrocellulose membrane. Probe the membrane with an antibody specific for 5-methylcytosine (5mC) to visualize the overall level of DNA methylation.[1]
-
Mass Spectrometry: Digest the genomic DNA into single nucleosides and analyze the ratio of 5-methylcytosine to total cytosine using liquid chromatography-mass spectrometry (LC-MS) for a more quantitative assessment.[1]
-
-
Locus-Specific Methylation Analysis:
-
Bisulfite Sequencing: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged. Amplify specific gene regions by PCR and sequence the products to determine the methylation status of individual CpG sites.
-
Whole-Genome Bisulfite Sequencing (WGBS): For a comprehensive analysis, perform WGBS to assess DNA methylation across the entire genome.[3][4]
-
References
- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of EZH2 combined with DNA-damaging agents interferes with the DNA damage response in MM cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-GSK-3484862 in In Vitro Research
(Rac)-GSK-3484862, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), offers a powerful tool for studying the role of DNA methylation in various biological processes. Its dual mechanism of action, involving both the inhibition of DNMT1 enzymatic activity and the induction of its proteasome-dependent degradation, leads to rapid and significant global DNA hypomethylation with lower cytotoxicity compared to traditional nucleoside analogs.[1][2][3][4][5]
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the effective in vitro use of this compound.
Mechanism of Action
This compound is a reversible inhibitor that selectively targets DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1][4] Unlike nucleoside analogs such as decitabine and 5-azacytidine, GSK-3484862 does not incorporate into DNA.[4] Its mode of action involves two distinct but complementary processes:
-
Enzymatic Inhibition: It directly inhibits the catalytic activity of DNMT1.[1]
-
Protein Degradation: It induces the rapid, proteasome-dependent degradation of the DNMT1 protein, often within hours of treatment.[3][4] In some cellular contexts, such as murine embryonic stem cells, this degradation is dependent on the accessory protein UHRF1.[4]
This dual action results in a profound and global loss of DNA methylation.[2][3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| DNMT1 Enzymatic IC50 | 0.23 ± 0.02 µM | Enzymatic Assay | [1] |
| Selectivity | No inhibition of DNMT3A/3L or DNMT3B/3L up to 50 µM | Enzymatic Assay | [1] |
| Effective Concentration Range | 0.1 µM - 10 µM | Various cell lines | [2][5][6][7] |
| Global CpG Methylation Reduction | From ~70% to <18% after 6 days | Murine Embryonic Stem Cells | [2][5][8] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments using this compound.
Protocol 1: General Cell Culture and Treatment
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., A549, HCT116, MV4-11, mESCs)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells at a density that will allow for logarithmic growth throughout the experiment. The optimal seeding density will vary depending on the cell line and the duration of the experiment.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or longer for demethylation studies). For long-term experiments, the medium should be refreshed every 2-3 days with a fresh inhibitor.
-
Protocol 2: Western Blot Analysis of DNMT1 Degradation
This protocol is for assessing the degradation of DNMT1 protein following treatment with this compound.
Materials:
-
Treated and control cell pellets from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Protocol 3: DNA Methylation Analysis by Pyrosequencing
This protocol details the analysis of DNA methylation at specific genomic loci.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA of the target region
-
Pyrosequencing instrument and reagents
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from cells treated with this compound and controls.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite using a commercial kit. This will convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region using PCR primers designed to be specific for the bisulfite-converted DNA.
-
Pyrosequencing: Perform pyrosequencing on the PCR products to quantify the percentage of methylation at specific CpG sites within the amplified region.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: A typical in vitro experimental workflow.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for (Rac)-GSK-3484862 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of (Rac)-GSK-3484862, a racemic mixture containing the potent DNMT1 inhibitor GSK-3484862, for in vivo studies in mice. The information is compiled from available data on this compound and its closely related analogs, GSK-3482364 (the racemate) and GSK-3685032 (a structurally similar DNMT1 inhibitor).
Introduction
This compound is a selective inhibitor of DNA methyltransferase 1 (DNMT1). Its active R-enantiomer, GSK-3484862, induces the degradation of DNMT1, leading to passive DNA demethylation.[1][2][3] This mechanism of action makes it a valuable tool for epigenetic research and a potential therapeutic agent in oncology and other diseases driven by aberrant DNA methylation. The following protocols are based on established methodologies for administering this compound and its analogs to mice.
Data Presentation
In Vivo Dosage and Administration Summary of Related Compounds
| Compound | Mouse Model | Route of Administration | Dosage | Vehicle | Key Findings |
| GSK-3482364 (racemate) | Transgenic sickle cell disease model | Oral | Not specified | Not specified | Well-tolerated, increased fetal hemoglobin levels. |
| GSK-3685032 | Acute Myeloid Leukemia (AML) xenograft (MV4-11 or SKM-1) | Subcutaneous (SC) | 1-45 mg/kg, twice daily for 28 days | 10% Captisol, pH 4.5-5 with 1M acetic acid | Dose-dependent tumor growth inhibition and regression at ≥30 mg/kg. Better tolerated than decitabine.[1][4][5] |
| GSK-3685032 | Pharmacokinetic studies | Intravenous (IV) and Subcutaneous (SC) | 2 mg/kg (IV and SC) and 30 mg/kg (SC) | Not specified | Low clearance, moderate volume of distribution, blood half-life >1.8 hours, and dose-proportional exposure.[2][3][6] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound
This protocol is adapted from studies using the closely related DNMT1 inhibitor, GSK-3685032, in mouse xenograft models.[5]
Materials:
-
This compound
-
Vehicle solution: 10% (w/v) Captisol® in sterile water, adjusted to pH 4.5-5.0 with 1 M acetic acid.
-
Sterile syringes (1 mL) and needles (25-27 G)
-
Animal balance
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare the vehicle solution.
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Dissolve the this compound in the vehicle to the final desired concentration. Ensure complete dissolution. The solution can be stored at 4°C for up to one week.[5]
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
-
Injection:
-
Swab the injection site (loose skin over the flank or scruff) with 70% ethanol.
-
Pinch the skin to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the body, ensuring it is in the subcutaneous space.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Monitoring:
-
Monitor the animals for any adverse reactions post-injection.
-
For efficacy studies, continue dosing as per the experimental design (e.g., twice daily for 28 days).[5]
-
Protocol 2: Oral Gavage Administration of this compound
While specific oral dosage for this compound is not detailed in the available literature, its racemate (GSK-3482364) has been shown to be well-tolerated when administered orally in mice. This general protocol for oral gavage can be adapted for this compound.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile oral gavage needles (flexible or rigid, 20-22 G for adult mice)
-
Sterile syringes (1 mL)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution.
-
Suspend or dissolve the calculated amount of this compound in the vehicle to the desired concentration. Ensure a homogenous suspension if the compound is not fully soluble.
-
-
Animal Preparation:
-
Weigh each mouse to determine the correct volume for administration.
-
Properly restrain the mouse to ensure its head and body are in a straight line to prevent esophageal or tracheal injury.
-
-
Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
Once the needle is in the esophagus, slowly administer the dosing solution.
-
Carefully withdraw the gavage needle.
-
-
Monitoring:
-
Observe the mouse immediately after dosing for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Monitor the animals regularly throughout the study period.
-
Visualizations
Signaling Pathway of DNMT1 Inhibition by GSK-3484862
Caption: Mechanism of action for GSK-3484862 leading to DNA hypomethylation.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study in mice.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of DNMT1 combined with ATM or ATR inhibitor as a therapeutic combination of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Preparation of (Rac)-GSK-3484862 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of (Rac)-GSK-3484862, a non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). Adherence to this protocol will ensure the accurate and consistent preparation of this reagent for use in various research applications. Included are the relevant chemical and physical properties, a detailed step-by-step protocol for solubilization, and recommendations for storage and handling. Additionally, a diagram of the experimental workflow and the DNMT1 signaling pathway are provided to aid in the conceptual understanding of the compound's application.
Compound Information
This compound is the racemic mixture of GSK-3484862, which acts as a potent and selective inhibitor of DNMT1.[1][2] By inhibiting DNMT1, it leads to DNA hypomethylation and has shown potential as an anti-cancer agent.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₉N₅OS |
| Molecular Weight | 365.45 g/mol |
| Appearance | Solid powder |
| Solubility | DMSO: ≥ 10 mg/mL (with sonication) |
| Storage of Solid | -20°C for up to 6 months; 4°C for short-term |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month |
Data compiled from multiple sources.
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming on the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.65 mg of the compound.
-
Calculation:
-
Volume of DMSO (in L) = Mass of compound (in g) / (Molecular Weight (in g/mol ) * Molar Concentration (in mol/L))
-
Volume of DMSO (in mL) = (Mass (mg) / 365.45 g/mol ) / 10 mM * 1000
-
-
-
Solubilization: Add the appropriate volume of DMSO to the tube containing the compound. For 3.65 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes. Visually inspect the solution to ensure no solid particles remain. Gentle warming (37°C) can also aid in dissolution if necessary.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Visualized Protocols and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: Inhibition of DNMT1
This compound is a non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during DNA replication. It recognizes hemi-methylated DNA strands and methylates the newly synthesized strand, ensuring the faithful propagation of epigenetic marks. Inhibition of DNMT1 by this compound leads to a passive, replication-dependent demethylation of the genomic DNA, which can result in the re-expression of silenced genes, including tumor suppressor genes.
Caption: Inhibition of DNMT1 by this compound prevents DNA methylation.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.
-
Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
References
Measuring (Rac)-GSK-3484862-Induced Demethylation Using Pyrosequencing: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-GSK-3484862 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division.[1][2] By inducing the proteasome-dependent degradation of DNMT1, GSK-3484862 leads to passive demethylation of the genome, making it a valuable tool for studying the functional consequences of DNA hypomethylation and a potential therapeutic agent in diseases characterized by aberrant hypermethylation, such as cancer.[1][2] Pyrosequencing offers a quantitative and locus-specific method to accurately measure changes in DNA methylation, making it an ideal technology to assess the efficacy of DNMT1 inhibitors like GSK-3484862.[3]
This document provides detailed application notes and a comprehensive protocol for quantifying the demethylating effects of this compound using pyrosequencing technology.
Principle of the Method
The workflow begins with the treatment of cultured cells with this compound to induce DNMT1 degradation and subsequent DNA demethylation. Genomic DNA is then extracted and subjected to bisulfite conversion, a chemical treatment that deaminates unmethylated cytosines to uracil, while methylated cytosines remain unchanged. The target genomic regions are then amplified by PCR using a biotinylated primer. Finally, pyrosequencing is performed to quantify the ratio of methylated to unmethylated cytosines at specific CpG sites within the amplified region.
Data Presentation
The following tables summarize the quantitative demethylation effects of GSK-3484862 at various genomic loci as determined by pyrosequencing in A549 human lung adenocarcinoma cells.
Table 1: Demethylation of LINE-1 Repetitive Elements
| Treatment Time | Average Methylation (%) |
| Control (DMSO) | ~61% |
| 12 hours | Significant decrease |
| 24 hours | Further decrease |
| 48 hours | Progressive loss (~50% decrease from control) |
Data extracted from narrative descriptions in Chen et al. (2023).[1]
Table 2: Demethylation of the H19 Differentially Methylated Region (DMR)
| Treatment Time | Average Methylation (%) |
| Control (DMSO) | ~52% |
| 12 hours | Demethylation observed |
| 24 hours | Continued decrease |
| 48 hours | Progressive loss (~50% decrease from control) |
Data extracted from narrative descriptions in Chen et al. (2023).[1][4]
Table 3: Demethylation of the FOXP3 Treg-Specific Demethylated Region (TSDR)
| Treatment Time | Average Methylation (%) |
| Control (DMSO) | ~97% |
| 12 hours | Most noticeable loss of methylation |
| 24-48 hours | Slight further decrease |
Data extracted from narrative descriptions in Chen et al. (2023).[1]
Visualization of Pathways and Workflows
References
- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Application Notes and Protocols for (Rac)-GSK-3484862 in Murine Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
(Rac)-GSK-3484862 is a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). These application notes provide detailed protocols for its use in murine embryonic stem cells (mESCs), a key model system in developmental biology and regenerative medicine. The compound induces rapid and significant demethylation, offering a powerful tool for studying the role of DNA methylation in gene regulation and cell fate decisions.
This compound targets DNMT1 for proteasome-dependent degradation, leading to a global reduction in DNA methylation.[1][2][3] This mechanism of action is distinct from nucleoside analogs like 5-azacytidine, as it exhibits lower cytotoxicity, allowing for more sustained treatment and profound demethylation.[4][5] In mESCs, which possess high levels of DNA methylation but can endure its substantial loss, GSK-3484862 treatment can reduce global CpG methylation from approximately 70% to below 18%.[4][5][6] This effect is comparable to the phenotype observed in Dnmt1 knockout mESCs.[4][5] The degradation of DNMT1 in mESCs is dependent on the E3 ubiquitin ligase activity of the accessory factor Uhrf1.[1][2][3]
Data Presentation
Table 1: Effect of this compound on Global DNA Methylation in mESCs
| Treatment Group | Concentration (µM) | Duration | Global CpG Methylation (%) |
| Wild-Type (WT) mESCs (Control) | - | - | ~70%[4][5][6] |
| This compound | 2 | 6 days | <18%[4][7] |
| This compound | 10 | 6 days | <18%[4][7] |
| This compound | 2 | 14 days | <18%[4][7] |
| This compound | 10 | 14 days | <18%[4][7] |
| Dnmt1 Knockout mESCs | - | - | ~16-18%[4] |
| 5-azacytidine | 0.3 | 48 hours + 46h recovery | More modest reduction vs. GSK-3484862[4] |
Table 2: Recommended Treatment Conditions and Observed Effects
| Parameter | Recommendation/Observation | Notes |
| Concentration Range | 0.1 µM - 10 µM[1][4][5] | Concentrations up to 10 µM are well-tolerated for at least 14 days with minimal cytotoxicity.[4][5] |
| Treatment Duration | 2 - 14 days | Upregulation of methylated genes can be detected as early as 2 days.[4][5] Maximal demethylation is achieved by day 6.[4][5] |
| Cell Viability | High | A slight, reproducible decrease in cell growth may be observed from day 6 onwards in WT cells.[4] |
| Key Molecular Effect | DNMT1 protein degradation | Severe depletion of Dnmt1 protein is observed within 24 hours of treatment with concentrations as low as 0.1 µM.[1] |
| Downstream Effect | Upregulation of methylated genes | Germline genes and GLN-family transposons are notable targets that are upregulated.[4][5] |
Experimental Protocols
Protocol 1: General Culture of Murine Embryonic Stem Cells
This protocol describes standard conditions for culturing mESCs prior to treatment with this compound.
Materials:
-
Murine Embryonic Stem Cells (e.g., J1 or V6.5 lines)
-
DMEM (high glucose, with L-glutamine and sodium pyruvate)
-
Fetal Bovine Serum (FBS), ES-cell qualified
-
Penicillin-Streptomycin solution (100x)
-
MEM Non-Essential Amino Acids (NEAA) solution (100x)
-
2-Mercaptoethanol (1000x)
-
Leukemia Inhibitory Factor (LIF)
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.25%)
-
DPBS (without Ca2+ and Mg2+)
-
Tissue culture plates/flasks
Procedure:
-
Plate Coating: Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.
-
Complete mESC Medium: Prepare the complete medium by supplementing DMEM with 15% FBS, 1x Penicillin-Streptomycin, 1x NEAA, 1x 2-Mercaptoethanol, and 1000 U/mL LIF.
-
Cell Thawing and Plating: Thaw a vial of mESCs rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete mESC medium. Centrifuge at 200 x g for 4 minutes. Resuspend the cell pellet in fresh medium and plate onto gelatin-coated plates at a density of 1-2 x 10^6 cells per 100 mm plate.
-
Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2. Change the medium daily.
-
Passaging: When colonies become large and start to merge, passage the cells. Aspirate the medium, wash once with DPBS, and add trypsin. Incubate for 3-5 minutes at 37°C until cells detach. Add complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension. Re-plate cells at a 1:5 to 1:10 ratio onto freshly gelatinized plates.
Protocol 2: Treatment of mESCs with this compound
This protocol outlines the procedure for treating mESCs with the DNMT1 inhibitor to induce demethylation.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cultured mESCs (from Protocol 1)
-
Complete mESC Medium
-
DMSO (vehicle control)
Procedure:
-
Cell Plating: Plate mESCs at an appropriate density to allow for the desired treatment duration without reaching over-confluency. For a 6-day experiment, a starting density of 30,000 cells on a 6-well plate is a reasonable starting point.[8]
-
Preparation of Treatment Medium: Prepare fresh complete mESC medium containing the desired final concentration of this compound (e.g., 2 µM or 10 µM). Also, prepare a vehicle control medium containing the same concentration of DMSO as the treatment group (e.g., 0.1%).
-
Treatment: Aspirate the old medium from the cells and add the prepared treatment or vehicle control medium.
-
Incubation and Medium Change: Return the cells to the incubator. Refresh the medium with freshly prepared treatment or vehicle control medium every 2-3 days.
-
Harvesting: After the desired treatment period (e.g., 6 or 14 days), harvest the cells for downstream analysis. For protein analysis (Western blot), cells can be harvested after shorter durations (e.g., 24 hours). For DNA methylation or gene expression analysis, longer treatments are typical.
Protocol 3: Analysis of Demethylation and Gene Expression
This protocol provides an overview of methods to assess the efficacy of this compound treatment.
A. Whole-Genome Bisulfite Sequencing (WGBS) for Global Methylation Analysis:
-
Genomic DNA Extraction: Harvest cells and extract high-quality genomic DNA using a standard kit.
-
Bisulfite Conversion: Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Library Preparation and Sequencing: Prepare WGBS libraries and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to a reference genome and calculate the methylation level for each CpG site. Global CpG methylation is determined by averaging the methylation levels across all covered CpG sites.[4]
B. Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis:
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or probe-based assays with primers specific for genes of interest (e.g., pluripotency markers, germline genes like Magea4, or transposons like IAP-Ez) and a housekeeping gene for normalization (e.g., Gapdh).
-
Analysis: Calculate the relative fold change in gene expression in treated samples compared to vehicle controls using the ΔΔCt method. An upregulation of known methylated genes is expected.[4]
Mandatory Visualizations
Caption: Mechanism of this compound leading to DNA hypomethylation.
Caption: Workflow for treating mESCs with this compound.
References
- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-GSK-3484862 in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
(Rac)-GSK-3484862 is a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). Its unique mechanism of action, which involves inducing the proteasome-dependent degradation of DNMT1, leads to passive DNA demethylation over successive rounds of cell division. This results in the re-expression of silenced genes, making it a valuable tool for studying the role of DNA methylation in gene regulation and a promising therapeutic agent in oncology.
These application notes provide a comprehensive overview of the use of this compound for gene expression studies, including its mechanism of action, protocols for cell treatment and analysis, and expected outcomes.
Mechanism of Action
This compound is a non-nucleoside inhibitor that selectively targets DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell replication. Unlike traditional DNMT inhibitors such as 5-azacytidine and decitabine, this compound is non-covalent and exhibits minimal non-specific toxicity.[1][2] Its primary mode of action is to induce the rapid degradation of DNMT1 protein within hours of treatment, without affecting DNMT1 mRNA levels.[1][3][4] This degradation is dependent on the proteasome pathway.[1][3] The loss of DNMT1 leads to a global reduction in DNA methylation, which can reactivate the expression of genes previously silenced by hypermethylation, including tumor suppressor genes and germline-specific genes.[5][6]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to modulate gene expression.
Table 1: Effect of this compound on DNMT1 and DNMT3B Protein Levels in A549 Lung Cancer Cells
| Treatment Concentration (µM) | Treatment Duration | DNMT1 Protein Level (Relative to DMSO control) | DNMT3B Protein Level (Relative to DMSO control) |
| 0.02 | 2 days | Decreased | Increased |
| 0.2 | 2 days | Decreased | Increased |
| 2.0 | 2 days | Markedly Decreased | Markedly Increased |
Source: Data compiled from studies on lung cancer cell lines.[7]
Table 2: Time-Dependent Depletion of DNMT1 Protein in A549 Cells Treated with this compound
| Treatment Duration (hours) | DNMT1 Protein Level (Relative to 0h) |
| 0 | 100% |
| 4 | Decreased |
| 8 | Further Decreased |
| 12 | Substantially Decreased |
| 24 | Markedly Decreased |
Source: Data interpreted from time-course experiments.[8]
Table 3: Effect of this compound on Global DNA Methylation in Murine Embryonic Stem Cells (mESCs)
| Treatment Duration (days) | Global CpG Methylation Level |
| 0 (WT mESC) | ~70% |
| 6 | <18% |
Source: Whole-genome bisulfite sequencing data.[5][9][10]
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound to study its effects on gene expression.
Materials:
-
Cancer cell line of interest (e.g., A549, NCI-H1299)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates (e.g., 6-well plates or 10 cm dishes) at a density that will allow for several days of growth without reaching confluency. For example, seed A549 cells at a density of 2 x 10^5 cells per well in a 6-well plate.[11]
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment Preparation: Prepare fresh dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO. A typical concentration range for initial experiments is 0.1 µM to 10 µM.[11][12] Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer-term experiments, the medium with fresh inhibitor should be replaced every 48-72 hours.
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or DNA isolation).
Protocol 2: Analysis of Gene Expression by RT-qPCR
This protocol details the steps to quantify changes in mRNA levels of target genes following treatment with this compound.
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[11][13]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, a qPCR master mix, and primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the vehicle control.[11]
Protocol 3: Assessment of DNMT1 Protein Levels by Western Blot
This protocol is for evaluating the degradation of DNMT1 protein in response to this compound treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-DNMT1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the harvested cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of DNMT1 protein in treated versus control samples.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for gene expression studies.
References
- 1. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methylation analysis by pyrosequencing | Semantic Scholar [semanticscholar.org]
- 4. Whole-Genome Bisulfite Sequencing for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Long-Term (Rac)-GSK-3484862 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-GSK-3484862 is a potent and selective, non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Unlike traditional nucleoside analog DNMT inhibitors, such as 5-azacytidine and decitabine, GSK-3484862 does not incorporate into DNA and exhibits lower cytotoxicity.[3][4] Its mechanism of action involves the targeted degradation of the DNMT1 protein in a proteasome-dependent manner, leading to passive, replication-dependent DNA hypomethylation.[5][6] This targeted degradation is rapid, with DNMT1 protein levels decreasing within hours of treatment.[5] The reversibility of its effects and improved tolerability profile make it a valuable tool for studying the long-term consequences of DNMT1 inhibition in various research and preclinical settings.[7][8]
These application notes provide detailed protocols for the long-term treatment of cells in vitro and a representative protocol for in vivo studies, based on available data for GSK-3484862 and closely related compounds. Also included are protocols for key experimental assays to assess the biological effects of long-term treatment.
Mechanism of Action
GSK-3484862 functions by inducing the degradation of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division. This leads to a global reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes and other downstream effects. The degradation of DNMT1 is dependent on the proteasome machinery.[5]
Data Presentation
In Vitro Efficacy: Cell Viability
| Cell Line | Treatment Duration | IC50 / Effect on Viability | Reference |
| A549 (Lung Cancer) | 48 hours | Slight growth impediment, no significant toxicity | [9] |
| MOLM13 (AML) | 3 days | No obvious effect on viability up to 50 µM | [9] |
| THP1 (AML) | 3 days | No obvious effect on viability up to 50 µM | [9] |
| Murine ESCs (WT) | 14 days | Concentrations ≤ 10 µM well-tolerated | [4][10] |
| NCI-H1299 (Lung Cancer) | 6 days | Sensitization to treatment upon DNMT3B deletion | [7][11] |
In Vitro Efficacy: DNA Methylation
| Cell Line | Treatment Duration | Concentration | Global 5mC Reduction | Reference |
| A549 (Lung Cancer) | 48 hours | Not specified | From ~3.5% to ~1.5% | [9][12] |
| Murine ESCs (WT) | 6 days | 2 µM or 10 µM | From ~70% to <18% | [10][13] |
| NCI-H1299 | 6 days | Not specified | From ~3.8% to ~1.0% | [7] |
Experimental Protocols
Protocol 1: Long-Term In Vitro Treatment of Adherent Cancer Cells
This protocol describes the long-term treatment of adherent cancer cells (e.g., A549, NCI-H1299) with this compound.
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adherent cancer cell line of interest
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C for long-term use.
-
Cell Seeding: Seed cells in culture plates at a density that allows for long-term culture without overconfluence. This may require passaging during the experiment.
-
Treatment: The following day, replace the medium with fresh complete medium containing the desired concentration of this compound. A typical starting concentration range is 0.1 µM to 10 µM.[7][10] Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
-
Medium Changes: Refresh the medium containing the inhibitor every 2-3 days.
-
Passaging: When cells approach confluence, passage them as required. Re-plate the cells and continue treatment with the inhibitor.
-
Duration: Continue the treatment for the desired duration (e.g., 14 days or longer).[4][10]
-
Analysis: At the end of the treatment period, harvest cells for downstream analysis such as cell viability assays, Western blotting, or DNA methylation analysis.
Protocol 2: Representative Long-Term In Vivo Treatment in a Mouse Model
Materials:
-
This compound
-
Appropriate vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Tumor-bearing mice (e.g., xenograft model)
-
Standard animal handling and dosing equipment
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: If using a xenograft model, implant tumor cells subcutaneously.
-
Treatment Grouping: Once tumors reach a palpable size, randomize animals into treatment and control groups.
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle.
-
Dosing: Based on related compounds, a starting point for dosing could be subcutaneous (s.c.) administration twice daily.[14] Oral administration has also been shown to be well-tolerated for a related compound.[7] The exact dose will need to be determined empirically, but a range of 1-45 mg/kg could be considered for initial studies.[14] The control group should receive the vehicle only.
-
Monitoring: Monitor animal health, body weight, and tumor volume regularly (e.g., twice weekly).
-
Duration: Continue treatment for the desired period (e.g., 21-28 days or longer), depending on the experimental endpoint.
-
Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and efficacy analyses (e.g., Western blot for DNMT1, DNA methylation analysis).
Protocol 3: Western Blot for DNMT1 Protein Levels
This protocol is for assessing the degradation of DNMT1 in treated cells.
Materials:
-
RIPA buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells with ice-cold RIPA buffer containing protease inhibitors.[1][15]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody.
Protocol 4: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of viability.[17]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 5: Global DNA Methylation Analysis (Dot Blot)
This is a semi-quantitative method to assess changes in global 5-methylcytosine (5mC) levels.
Materials:
-
Genomic DNA isolation kit
-
Denaturation buffer (e.g., 0.4 M NaOH, 10 mM EDTA)
-
Neutralization buffer (e.g., 2 M ammonium acetate, pH 7.0)
-
Nylon membrane
-
UV crosslinker
-
Primary antibody against 5mC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Genomic DNA Isolation: Isolate genomic DNA from treated and control cells.
-
DNA Denaturation: Denature the DNA by heating and adding denaturation buffer.
-
Dot Blotting: Apply the denatured DNA to a nylon membrane using a dot blot apparatus.
-
Crosslinking: UV crosslink the DNA to the membrane.
-
Immunoblotting: Perform immunoblotting as for a Western blot, using a primary antibody against 5mC.
-
Detection: Detect the signal using a chemiluminescent substrate. The intensity of the dots will correspond to the level of 5mC.
Protocol 6: Locus-Specific DNA Methylation Analysis (Bisulfite Pyrosequencing)
This is a quantitative method to determine the methylation status of specific CpG sites.
Materials:
-
Genomic DNA isolation kit
-
Bisulfite conversion kit (e.g., EZ DNA Methylation-Gold Kit)
-
PCR primers specific for the bisulfite-converted DNA of the target region
-
Pyrosequencing instrument and reagents
Procedure:
-
Genomic DNA Isolation: Isolate genomic DNA from treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[9][18]
-
PCR Amplification: Amplify the target region using PCR with primers designed for the bisulfite-converted sequence.
-
Pyrosequencing: Perform pyrosequencing on the PCR product to quantify the percentage of methylation at each CpG site within the analyzed region.
Conclusion
This compound is a valuable research tool for investigating the biological consequences of long-term DNMT1 inhibition. The protocols provided herein offer a framework for conducting such studies, both in vitro and in vivo. The low toxicity profile of this compound allows for extended treatment durations, enabling a more comprehensive understanding of the epigenetic reprogramming and downstream cellular responses. Researchers should optimize these protocols for their specific experimental systems to achieve robust and reproducible results.
References
- 1. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. physiology.elte.hu [physiology.elte.hu]
- 6. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. bosterbio.com [bosterbio.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: (Rac)-GSK-3484862 and GSK-3484862
Welcome to the technical support center for optimizing experiments with the DNMT1 inhibitor GSK-3484862 and its inactive racemic control, (Rac)-GSK-3484862. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between GSK-3484862 and this compound?
A1: GSK-3484862 is a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] It functions by inducing the degradation of DNMT1, leading to passive demethylation of DNA.[3][4] this compound is the inactive racemic mixture and should be used as a negative control in experiments to distinguish specific effects of DNMT1 inhibition from potential off-target or non-specific effects of the chemical scaffold.
Q2: What is the primary mechanism of action of GSK-3484862?
A2: GSK-3484862 targets DNMT1 for proteasome-dependent degradation.[3][4][5] This leads to a rapid depletion of DNMT1 protein levels, which in turn results in a global reduction of DNA methylation as cells divide.[3][4][6] The effects of GSK-3484862 on DNMT1 degradation are reversible upon removal of the compound.[3]
Q3: What is a typical effective concentration range for GSK-3484862 in cell culture?
A3: The effective concentration of GSK-3484862 can vary depending on the cell line and the duration of the experiment. However, concentrations in the range of 80 nM to 10 µM have been shown to be effective in various cell types.[7][8][9] For example, in A549 human lung adenocarcinoma cells, 80 nM was found to be the effective concentration to induce DNMT1 degradation.[9] In murine embryonic stem cells (mESCs), concentrations up to 10 µM were well-tolerated for up to 14 days.[6][7][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in DNMT1 protein levels after treatment with GSK-3484862.
-
Possible Cause: Suboptimal concentration of GSK-3484862.
-
Solution: Perform a dose-response experiment with a broader range of concentrations (e.g., 10 nM to 20 µM) to determine the optimal concentration for your cell line.
-
-
Possible Cause: Insufficient incubation time.
-
Possible Cause: Compound instability.
-
Possible Cause: Issues with Western blot protocol.
-
Solution: Ensure your Western blot protocol is optimized for detecting DNMT1. Use a validated primary antibody for DNMT1 and include a positive control cell lysate known to express DNMT1.
-
Problem 2: I am observing high levels of cytotoxicity or a significant decrease in cell viability.
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Possible Cause: The concentration of GSK-3484862 is too high for the specific cell line.
-
Solution: While GSK-3484862 is reported to have low cytotoxicity compared to other DNMT1 inhibitors like 5-azacytidine, some cell lines may be more sensitive.[6][10][12][13] Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of concentrations to determine the IC50 and select a concentration that effectively reduces DNMT1 levels with minimal impact on viability for your mechanistic studies.
-
-
Possible Cause: Off-target effects.
-
Solution: Include the inactive control, this compound, in your experiments at the same concentration as the active compound. This will help you to determine if the observed cytotoxicity is due to the specific inhibition of DNMT1 or a non-specific effect of the compound.
-
-
Possible Cause: Prolonged treatment duration.
-
Solution: While longer treatments can lead to greater demethylation, they may also increase cytotoxicity. Optimize the treatment duration to achieve the desired biological effect without compromising cell health.
-
Problem 3: I am not seeing the expected changes in DNA methylation or gene expression.
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Possible Cause: Insufficient time for passive demethylation.
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Solution: DNA demethylation induced by GSK-3484862 is a passive process that occurs over multiple cell cycles. Ensure that the cells have undergone at least one to two rounds of cell division in the presence of the inhibitor. The time required for this will depend on the doubling time of your cell line.
-
-
Possible Cause: The specific gene of interest is not regulated by DNA methylation in your cell model.
-
Solution: Confirm that the promoter of your gene of interest is indeed methylated in your cell line using a baseline methylation analysis (e.g., bisulfite sequencing or methylation-specific PCR).
-
-
Possible Cause: Inefficient knockdown of DNMT1.
-
Solution: First, confirm the reduction of DNMT1 protein levels by Western blot. If the reduction is not significant, troubleshoot the concentration and incubation time as described in Problem 1.
-
Data Presentation
Table 1: Recommended Concentration Ranges of GSK-3484862 in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Murine Embryonic Stem Cells (mESCs) | 2 µM - 10 µM | Up to 14 days | Global demethylation with minimal toxicity | [6][7][8][10] |
| A549 (Human Lung Adenocarcinoma) | 80 nM - 4 µM | 24 - 48 hours | DNMT1 degradation and hypomethylation | [5][9] |
| MV4-11 (Human Leukemia) | 100 nM - 1 µM | Up to 6 days | Growth inhibition and DNA demethylation | [1] |
| HCT-116 (Human Colon Carcinoma) | 2 µM - 12.5 µM | 72 hours | Loss of promoter DNA methylation | [1][14] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of GSK-3484862 and the inactive control this compound in culture medium. A typical concentration range to test would be from 10 nM to 20 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot for DNMT1 Protein Levels
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Cell Lysis: After treatment with GSK-3484862, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Analysis of Global DNA Methylation
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Genomic DNA Extraction: Extract genomic DNA from treated and control cells using a commercial kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
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PCR Amplification: Amplify specific repetitive elements (e.g., LINE-1) or gene promoters of interest using primers designed for bisulfite-converted DNA.
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Pyrosequencing or Sequencing: Analyze the PCR products by pyrosequencing to quantify the percentage of methylation at specific CpG sites, or by Sanger or next-generation sequencing for a more detailed analysis.
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Data Analysis: Compare the methylation levels in GSK-3484862-treated samples to the vehicle and inactive controls.
Visualizations
Caption: Experimental workflow for optimizing GSK-3484862 concentration.
Caption: Signaling pathway of GSK-3484862-induced DNA hypomethylation.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
(Rac)-GSK-3484862 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of (Rac)-GSK-3484862. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from GSK-3484862?
This compound is the racemic mixture of GSK-3484862. It contains both the active R-enantiomer and the inactive S-enantiomer. GSK-3484862, the purified R-enantiomer, is a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1] this compound is often utilized as an experimental control to demonstrate that the observed biological effects are due to the specific action of the active enantiomer.
Q2: What is the primary solvent for dissolving this compound?
The recommended primary solvent for this compound is dimethyl sulfoxide (DMSO).[1]
Q3: I am observing precipitation after adding the dissolved compound to my cell culture media. What could be the cause and how can I prevent this?
Precipitation in aqueous solutions like cell culture media is a common issue with hydrophobic compounds. One study noted substantial precipitation of GSK-3484862 in media at concentrations of 20 µM or greater.[2][3]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with final concentrations below 20 µM in your cell culture experiments.
-
Increase the Volume of Media: When preparing your working solution, add the DMSO stock of this compound to a larger volume of media while vortexing or stirring to facilitate rapid dispersal and minimize localized high concentrations that can lead to precipitation.
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of the compound. Prepare them fresh for each experiment from a concentrated DMSO stock.
Q4: What is the recommended method for preparing this compound for in vivo studies?
For in vivo administration, a co-solvent formulation is often necessary to achieve a suitable concentration and bioavailability. While a clear solution may not be achievable, a homogenous suspension is often used.
A suggested formulation for in vivo use is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
With this formulation, a solubility of up to 2.08 mg/mL (5.69 mM) can be achieved as a suspended solution. It is recommended to use sonication to aid dissolution.[4]
Q5: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. One vendor suggests that at -80°C, the stock solution is stable for at least 6 months.[2]
Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 57.0 mM | Recommended for stock solutions. |
| In vivo formulation | 2.08 mg/mL (5.69 mM) | Forms a suspended solution.[4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Calculate DMSO Volume: Based on the molecular weight of this compound (365.5 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing Working Solutions for Cell Culture
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. It is critical to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for this compound solubility.
Caption: Mechanism of action for GSK-3484862 leading to DNMT1 degradation.
References
- 1. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
minimizing (Rac)-GSK-3484862 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (Rac)-GSK-3484862, a selective inhibitor of DNA methyltransferase 1 (DNMT1). The information provided aims to help users minimize off-target effects and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-nucleoside, selective inhibitor of DNMT1. Its primary mechanism of action is to target DNMT1 for proteasome-dependent degradation. This leads to a rapid and reversible reduction in DNMT1 protein levels, resulting in global DNA hypomethylation.[1][2][3] Unlike traditional DNA hypomethylating agents such as azacytidine and decitabine, GSK-3484862 is not a cytidine analog and does not get incorporated into DNA, which contributes to its lower cytotoxicity.[2][3][4]
Q2: How selective is this compound for DNMT1?
A2: this compound exhibits high selectivity for DNMT1 over the de novo methyltransferases DNMT3A and DNMT3B. This selectivity is a key feature for minimizing off-target effects associated with non-selective DNMT inhibitors.
Q3: What are the potential off-target effects of this compound?
A3: While highly selective for DNMT1, a potential off-target effect observed with GSK-3484862 treatment is the upregulation of DNMT3B expression in some cancer cell lines.[1][5][6] This could be a compensatory mechanism in response to DNMT1 depletion and may have implications for long-term treatment strategies. Researchers should consider monitoring DNMT3B levels in their experimental models.
Q4: What is the recommended concentration range for cell culture experiments?
A4: The optimal concentration of this compound can vary depending on the cell line and experimental goals. However, concentrations in the range of 0.1 µM to 10 µM have been shown to be effective in inducing demethylation and DNMT1 degradation in various cell lines with minimal cytotoxicity.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q5: How long does it take to observe demethylation after treatment?
A5: Significant demethylation can be observed within hours to a few days of treatment with this compound.[2][3] The rate of demethylation is dependent on the rate of cell division, as the effect is primarily on maintenance methylation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and data interpretation.
Table 1: In Vitro Potency (IC50)
| Target | IC50 (µM) | Selectivity vs. DNMT1 | Reference |
| DNMT1 | 0.23 | - | [2][3][8] |
| DNMT3A/3L | > 50 | > 217-fold | [8] |
| DNMT3B/3L | > 50 | > 217-fold | [8] |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Cell Line Type | Concentration Range (µM) | Notes | Reference |
| Cancer Cell Lines (e.g., A549, NCI-H1299) | 0.1 - 4 | Effective for DNMT1 degradation and demethylation. | [1][9] |
| Murine Embryonic Stem Cells (mESCs) | up to 10 | Well-tolerated for up to 14 days. | [7] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to include a vehicle control (DMSO) at the same final concentration as the highest concentration of the compound used.
-
Treatment: Replace the existing medium with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). The incubation time will depend on the specific assay and the cell doubling time.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blot, DNA methylation analysis).
Protocol 2: Western Blot Analysis of DNMT1 Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1 (e.g., Cell Signaling Technology, #5032) overnight at 4°C.[2] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Assay: Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
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Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lower than expected demethylation | 1. Suboptimal concentration of the inhibitor. 2. Short treatment duration. 3. Low cell proliferation rate. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Increase the treatment duration, especially for slowly dividing cells. 3. Ensure cells are actively dividing during treatment. |
| Unexpected cytotoxicity | 1. Cell line is particularly sensitive. 2. High concentration of the inhibitor. 3. Off-target effects in the specific cell context. | 1. Perform a viability assay to determine the IC50 for your cell line. 2. Use the lowest effective concentration. 3. Consider using a different DNMT1 inhibitor or a different experimental system. |
| No degradation of DNMT1 observed | 1. Ineffective cell lysis. 2. Issues with Western blot protocol. 3. Insufficient inhibitor concentration or treatment time. | 1. Ensure the lysis buffer contains adequate protease inhibitors. 2. Optimize the Western blot protocol, including antibody concentrations and incubation times. 3. Increase the concentration of this compound and/or the duration of treatment. |
| Upregulation of DNMT3B expression | Compensatory mechanism in response to DNMT1 depletion. | Monitor DNMT3B protein levels by Western blot. Consider the implications for long-term experiments or the potential need for a combination therapy approach.[1][5][6] |
Visualizations
Caption: Mechanism of this compound leading to DNMT1 degradation.
Caption: A typical experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
interpreting unexpected results with (Rac)-GSK-3484862
Welcome to the technical support center for (Rac)-GSK-3484862. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common and unexpected results that may be encountered during experiments with this compound.
Q1: I treated my cells with GSK-3484862 and observed a decrease in DNMT1 levels as expected, but I also see an unexpected upregulation of DNMT3B. Is this a known phenomenon?
A1: Yes, the upregulation of DNMT3B expression in response to GSK-3484862 treatment has been observed, particularly in lung cancer cell lines.[1][2][3] This is a critical observation, as the increase in the de novo DNA methyltransferase DNMT3B could potentially counteract the effects of DNMT1 inhibition or lead to other alterations in the DNA methylation landscape.
Potential Mechanism: The upregulation of DNMT3B is thought to be a consequence of the demethylating activity of GSK-3484862.[1][2] Treatment with the compound can lead to hypomethylation of regulatory elements within the DNMT3B gene, including a candidate enhancer, which in turn drives its increased expression.[1][2]
Experimental Workflow to Investigate DNMT3B Upregulation:
Caption: Workflow for investigating unexpected DNMT3B upregulation.
Troubleshooting and Further Steps:
-
Confirm at the mRNA level: Use qRT-PCR to determine if the increase in DNMT3B protein is accompanied by an increase in DNMT3B mRNA.
-
Assess methylation changes: Perform bisulfite sequencing or pyrosequencing on the regulatory regions of the DNMT3B gene to correlate expression changes with demethylation.
-
Functional studies: To understand the consequence of this upregulation, consider knocking down or knocking out DNMT3B in your cell line and then treating with GSK-3484862 to see if it enhances the compound's effect on cell viability or other phenotypes.[1][2]
Q2: I am not observing significant degradation of DNMT1 after treating my cells with GSK-3484862. What could be the reason?
A2: Several factors could contribute to a lack of DNMT1 degradation.
Potential Causes and Troubleshooting:
| Potential Cause | Troubleshooting Steps |
|---|---|
| Suboptimal Compound Concentration | The effective concentration of GSK-3484862 can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. For example, in A549 cells, 80 nM was found to be an effective concentration for inducing DNMT1 degradation.[4] |
| Insufficient Treatment Duration | While DNMT1 degradation can be rapid (within hours), the kinetics may vary between cell types.[4][5][6][7] Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Proteasome Inhibition | GSK-3484862-induced DNMT1 degradation is proteasome-dependent.[4][5][6][7] Ensure that other compounds in your media are not interfering with proteasomal activity. As a positive control, you can co-treat with a proteasome inhibitor like MG132, which should rescue DNMT1 from degradation.[4] |
| Cell Line Specific Factors | The cellular machinery required for DNMT1 degradation might differ between cell types. For instance, in murine embryonic stem cells, the accessory factor Uhrf1 is required for GSK-3484862-induced Dnmt1 degradation.[4][5][6][7] |
| Compound Integrity | Ensure the compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment. |
Q3: I see DNMT1 degradation, but the level of global DNA hypomethylation is less than I expected. Why might this be?
A3: Observing DNMT1 degradation without a corresponding dramatic decrease in global DNA methylation can be due to several factors.
Potential Explanations:
-
Compensatory mechanisms: As discussed in Q1, the upregulation of de novo methyltransferases like DNMT3B could be actively adding methylation marks, thus counteracting the effect of DNMT1 loss.
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Time lag: Global demethylation is a passive process that primarily occurs during DNA replication. It may take several cell cycles for a significant reduction in global 5-methylcytosine (5mC) levels to become apparent.
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Cell type-specific de novo activity: Some cell types, like murine embryonic stem cells, have high levels of DNMT3A and DNMT3B activity. In these cells, even with efficient DNMT1 inhibition, a steady state of methylation may be reached where de novo methylation partially compensates for the lack of maintenance methylation.[8]
-
Assay sensitivity: The method used to assess global methylation may not be sensitive enough to detect subtle changes.
Troubleshooting Pathway:
Caption: Troubleshooting minimal demethylation despite DNMT1 degradation.
Experimental Protocols
Western Blot for DNMT1 and DNMT3B
This protocol is for assessing the protein levels of DNMT1 and DNMT3B in cells treated with GSK-3484862.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-DNMT1, anti-DNMT3B, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with GSK-3484862 and controls, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
DNA Methylation Analysis by Bisulfite Pyrosequencing
This protocol provides a method for quantifying DNA methylation at specific genomic loci.
Materials:
-
Genomic DNA extraction kit
-
Bisulfite conversion kit (e.g., EZ DNA Methylation-Gold™ Kit)
-
PCR primers (one biotinylated) designed for the target region
-
Pyrosequencing instrument and reagents
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite according to the manufacturer's protocol.[4] This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR with a biotinylated primer.
-
Pyrosequencing: Perform pyrosequencing analysis on the PCR product. The instrument will dispense dNTPs in a specified order, and light is generated upon incorporation. The ratio of C to T (resulting from the original C and converted U) at each CpG site is used to calculate the percentage of methylation.[9][10]
Whole-Genome Bisulfite Sequencing (WGBS)
For a comprehensive, genome-wide view of DNA methylation changes.
General Workflow:
-
DNA Extraction: Isolate high-purity genomic DNA.
-
Library Preparation:
-
Fragment the DNA.
-
Ligate methylated sequencing adapters.
-
-
Bisulfite Conversion: Treat the adapter-ligated DNA with bisulfite.
-
PCR Amplification: Amplify the library to enrich for fragments with adapters on both ends.
-
Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform).[11][12][13][14]
-
Data Analysis: Align the sequencing reads to a reference genome and analyze the methylation status of each cytosine.
Quantitative Data Summary
Table 1: Effect of GSK-3484862 on Cell Viability and DNMT1 Levels in Various Cell Lines
| Cell Line | Compound | Concentration | Treatment Duration | Effect on Cell Viability | DNMT1 Protein Depletion | Reference |
| A549 (Lung Cancer) | GSK-3484862 | 4 µM | 2 days | Minimal effect | Significant | [4] |
| MOLM13 (Leukemia) | GSK-3484862 | Up to 50 µM | 3 days | No obvious effect | Significant | [4] |
| THP1 (Leukemia) | GSK-3484862 | Up to 50 µM | 3 days | No obvious effect | Significant | [4] |
| Murine ESCs | GSK-3484862 | Up to 10 µM | 14 days | Readily tolerated | Significant | [8][15] |
Table 2: Global DNA Methylation Changes upon GSK-3484862 Treatment
| Cell Line | Treatment | Global CpG Methylation Level | Reference |
| Wild-Type mESCs (untreated) | - | ~70% | [8][15] |
| Wild-Type mESCs | GSK-3484862 (6 days) | <18% | [8][15] |
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysing DNA Methylation Using Bisulphite Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 11. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. support.illumina.com [support.illumina.com]
- 13. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 14. What are the basic steps of whole genome bisulfite sequencing (WGBS)? | AAT Bioquest [aatbio.com]
- 15. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-GSK-3484862 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-GSK-3484862. The information focuses on the stability of the compound in cell culture media and related experimental considerations.
Troubleshooting Guide
This guide addresses common issues that may be encountered when assessing the stability of this compound in cell culture experiments.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my compound showing rapid degradation in the cell culture medium? | While GSK-3484862 is reported to be stable, unforeseen interactions with specific media components or supplements could occur. The compound may also be sensitive to light or repeated freeze-thaw cycles. | - Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. - Protect stock solutions and media containing the compound from light. - As a control, perform a stability check in a simpler buffer system like PBS at 37°C. - Test stability in your specific basal media without supplements (e.g., serum, growth factors) to identify potential interactions. |
| I'm observing high variability in my stability measurements between replicates. | This can be due to inconsistent sample handling, processing, or issues with the analytical method (e.g., LC-MS/MS). Incomplete solubilization of the compound in the stock solution or media can also lead to variable concentrations. | - Ensure precise and consistent timing for sample collection and processing. - Validate your analytical method for linearity, precision, and accuracy. - Confirm the complete dissolution of the compound in the solvent used for the stock solution and ensure proper mixing when diluting into the cell culture medium. |
| My cells are showing signs of toxicity at concentrations where the compound should be well-tolerated. | The observed toxicity might not be due to the compound itself but could be related to the solvent (e.g., DMSO) concentration. Alternatively, the compound may have degraded into a more toxic substance, although this is less likely given its reported stability. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions and below the toxic threshold for your cell line (typically <0.5%). - Include a vehicle control (media with the same concentration of solvent) in your experiments. - Re-verify the purity of your compound stock. |
| I am not observing the expected biological effect (e.g., DNMT1 degradation). | This could be due to suboptimal compound concentration, insufficient incubation time, or issues with the compound's activity. The specific cell line being used might also influence the outcome. | - Confirm the identity and purity of your GSK-3484862 stock. - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Conduct a time-course experiment to identify the optimal duration of treatment. DNMT1 depletion has been observed within hours of treatment.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in cell culture media?
A1: this compound has been shown to be stable in cell culture media under standard incubation conditions (37°C). A study by Pappalardi and colleagues in Nature Cancer (2021) demonstrated the stability of GSK3484862 at a concentration of 1,000 nM in media, both with and without the presence of MV4-11 cells, for at least six days.[1][4] This suggests that for most short- to medium-term cell culture experiments, degradation of the compound is not a significant concern.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it directly into the pre-warmed cell culture medium.
Q3: What is the mechanism of action of GSK-3484862?
A3: GSK-3484862 is a non-nucleoside, selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][4] It functions by targeting DNMT1 for proteasome-dependent protein degradation, leading to a rapid decrease in DNMT1 levels within the cell.[1][2][3] This results in global DNA hypomethylation.[1][2][3]
Q4: Is the effect of GSK-3484862 on DNMT1 degradation reversible?
A4: Yes, the effects of GSK-3484862 on DNMT1 depletion and subsequent DNA hypomethylation have been shown to be reversible upon removal of the compound from the cell culture medium.[1]
Data Presentation
The following table summarizes the stability findings for GSK-3484862 from the available literature.
| Compound | Concentration | Cell Line | Culture Conditions | Duration | Stability Assessment | Reference |
| GSK3484862 | 1,000 nM | MV4-11 | 37°C | 6 days | Stable in media with and without cells | Pappalardi et al., Nat Cancer, 2021[1][4] |
| Decitabine | 1,000 nM | MV4-11 | 37°C | Not specified | Compared against GSK3484862 | Pappalardi et al., Nat Cancer, 2021[4] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media by LC-MS/MS
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium. Please note: This is a representative protocol, and specific parameters may need to be optimized for your experimental setup.
1. Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with an appropriate internal standard
-
LC-MS/MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without serum supplementation.
-
Prepare the working solution by diluting the stock solution in the respective media to the final desired concentration (e.g., 1 µM).
3. Experimental Procedure:
-
To triplicate wells of a 24-well plate, add 1 mL of the prepared working solution for each condition (media type, with/without serum).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48, 72, and 144 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Store the collected aliquots at -80°C until analysis.
4. Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
The percentage of the compound remaining at each time point is calculated relative to the concentration at the 0-hour time point.
Visualizations
References
- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting (Rac)-GSK-3484862-induced cytotoxicity
Welcome to the technical support center for (Rac)-GSK-3484862. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this selective DNMT1 inhibitor and degrader.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-covalent, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] It functions by competing with the DNMT1 active-site loop for intercalation into the DNA at CpG sites, thereby preventing the transfer of a methyl group.[3] A key aspect of its mechanism is that it also induces the degradation of the DNMT1 protein.[3][4] This degradation is rapid, occurring within hours of treatment, and is dependent on the proteasome.[3][4][5] In murine embryonic stem cells (mESCs), this degradation has been shown to require UHRF1, an accessory factor with E3 ubiquitin ligase activity.[3][4]
Q2: I am observing higher-than-expected cytotoxicity in my cell line with GSK-3484862. What could be the cause?
A2: While GSK-3484862 is known for its lower cytotoxicity compared to nucleoside analogs like 5-azacytidine and decitabine, some cell lines may exhibit sensitivity.[2][6][7] Here are some potential reasons and troubleshooting steps:
-
Concentration and Treatment Duration: High concentrations (above 10 µM) and prolonged treatment (over 6 days) can lead to a slight decrease in cell growth.[1][8] It is recommended to perform a dose-response curve and a time-course experiment to determine the optimal, non-toxic concentration and duration for your specific cell line.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to DNMT1 inhibition and degradation. For instance, disrupting DNMT3B in NCI-H1299 lung cancer cells sensitizes them to GSK-3484862.[9][10][11]
-
Off-Target Effects: Although highly selective for DNMT1, off-target effects at high concentrations cannot be entirely ruled out.[12]
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Compound Quality: Ensure the purity and integrity of your GSK-3484862 compound. Impurities could contribute to cytotoxicity. It is advisable to obtain the compound from a reputable source.[8]
Q3: My experimental results with GSK-3484862 are inconsistent. What are the common sources of variability?
A3: Inconsistent results can arise from several factors:
-
Compound Stability and Storage: GSK-3484862 should be stored as a stock solution at -80°C for up to one year or -20°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence the cellular response to the inhibitor. Standardize your cell culture protocols.
-
Treatment Protocol: Ensure consistent timing of media changes with fresh compound. The medium, supplemented with either DMSO or fresh compound, should be refreshed every other day for longer-term experiments.[13]
Q4: I am not observing the expected level of DNMT1 protein degradation after treatment. What should I check?
A4: If you are not seeing a reduction in DNMT1 protein levels, consider the following:
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Time Point of Analysis: DNMT1 degradation is rapid and can be observed within hours of treatment.[3][4][5] Ensure you are harvesting cell lysates at appropriate early time points (e.g., 2, 4, 8, 24 hours post-treatment).
-
Proteasome Activity: The degradation of DNMT1 induced by GSK-3484862 is proteasome-dependent.[3][4] As a positive control, you can co-treat cells with a proteasome inhibitor like MG132, which should prevent DNMT1 degradation.[3]
-
Western Blotting Protocol: Optimize your Western blotting protocol to ensure efficient protein extraction and detection of DNMT1.
-
UHRF1 Expression: In mESCs, UHRF1 is required for GSK-3484862-induced Dnmt1 degradation.[3][4] While not confirmed in all cell types, altered UHRF1 expression could potentially affect the degradation process.
Troubleshooting Guides
Issue 1: Unexpected Cell Death
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Compound Concentration | Perform a dose-response experiment (e.g., 0.1 µM to 20 µM). | Identify the optimal concentration with maximal DNMT1 inhibition and minimal cytotoxicity. |
| Prolonged Treatment | Conduct a time-course experiment (e.g., 2, 4, 6, 8 days). | Determine the ideal treatment duration before significant cell death occurs. |
| Cell Line Sensitivity | Test the compound on a control cell line known to be less sensitive. | Confirm if the cytotoxicity is cell-line specific. |
| Compound Purity | Verify the purity of the compound using analytical methods or purchase from a different vendor. | Eliminate the possibility of cytotoxic impurities. |
Issue 2: Inconsistent Demethylation and Gene Re-expression
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Compound Concentration | Titrate the concentration of GSK-3484862. | Find the concentration that yields the most reproducible demethylation and gene re-expression. |
| Insufficient Treatment Duration | Increase the duration of treatment. Demethylation is a passive process that occurs over several cell cycles. | Observe a progressive increase in demethylation and target gene expression over time. |
| Cell Proliferation Rate | Ensure cells are actively dividing during treatment, as DNMT1 inhibition is most effective during DNA replication. | Synchronizing cells may improve consistency. |
| Compensatory Mechanisms | Measure the expression of DNMT3A and DNMT3B. GSK-3484862 can induce DNMT3B expression in some lung cancer cells.[10][11][14] | Understand if compensatory de novo methylation is occurring. |
Quantitative Data Summary
Table 1: Effect of GSK-3484862 on Global DNA Methylation and Cell Growth in Murine Embryonic Stem Cells (mESCs)
| Treatment | Concentration (µM) | Duration (days) | Global CpG Methylation (%) | Effect on Cell Growth |
| DMSO (Control) | - | 6 | ~70% | Normal |
| GSK-3484862 | 2 or 10 | 6 | <18% | Minimal effect |
| GSK-3484862 | ≤10 | 14 | Not specified | Readily tolerated |
Data summarized from Portilho et al., Epigenetics & Chromatin, 2021.[2][6][7][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for DNMT1
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against DNMT1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. researchgate.net [researchgate.net]
- 14. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-GSK-3484862 and DNMT1 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with DNMT1 degradation after treatment with (Rac)-GSK-3484862.
Troubleshooting Guides
Issue: No or incomplete DNMT1 degradation observed after this compound treatment.
This guide will help you systematically troubleshoot experiments where you do not observe the expected degradation of DNMT1 protein levels following treatment with this compound.
Troubleshooting Workflow
Validation & Comparative
A Head-to-Head Comparison: (Rac)-GSK-3484862 Versus Decitabine in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of (Rac)-GSK-3484862, a novel non-nucleoside DNMT1 inhibitor, and decitabine, a widely used hypomethylating agent, in acute myeloid leukemia (AML) models. The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions for future drug development and combination therapy strategies.
Executive Summary
This compound and its more potent enantiomer, GSK-3685032, represent a new class of DNA methyltransferase 1 (DNMT1) inhibitors with a distinct mechanism of action compared to the nucleoside analog decitabine. While both agents induce DNA hypomethylation, GSK-3484862 acts as a selective, non-covalent inhibitor that leads to the proteasomal degradation of DNMT1. In contrast, decitabine, a cytidine analog, incorporates into DNA, trapping DNMT enzymes and inducing DNA damage, which contributes to its cytotoxicity. Preclinical studies in AML models suggest that the GSK compounds offer a wider therapeutic window, demonstrating superior anti-tumor efficacy and improved tolerability compared to decitabine.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and decitabine underlies their distinct pharmacological profiles.
Decitabine is a prodrug that, upon incorporation into DNA, forms a covalent bond with DNMT enzymes, trapping them on the DNA. This leads to the depletion of active DNMTs and subsequent passive DNA demethylation during replication. However, this mechanism also results in the formation of DNA adducts, triggering a DNA damage response, cell cycle arrest, and apoptosis, which contributes to its dose-limiting toxicity.[1]
This compound , on the other hand, is a non-nucleoside, reversible inhibitor that is selective for DNMT1.[1] It binds to a pocket in DNMT1, preventing its catalytic activity. Furthermore, treatment with GSK-3484862 leads to the rapid proteasome-dependent degradation of the DNMT1 protein.[2] This targeted degradation of DNMT1 results in global DNA hypomethylation with reportedly lower cytotoxicity compared to decitabine.[3]
In Vitro Performance
Direct head-to-head comparisons of this compound and decitabine in AML cell lines are limited in the public domain. However, studies on its more potent analog, GSK-3685032, provide valuable insights.
Cell Viability
GSK-3685032 demonstrated potent cell growth inhibition across a panel of 51 hematologic cancer cell lines, with a median growth inhibitory concentration (gIC50) of 0.64 µM after a 6-day treatment.[4][5] In the MV4-11 AML cell line, the anti-proliferative effect of GSK-3685032 increased over a 6-day time course.[4]
| Cell Line | Compound | IC50 / gIC50 (µM) | Assay Duration | Reference |
| Hematologic Cancer Cell Panel (n=51) | GSK-3685032 | 0.64 (median gIC50) | 6 days | [4][5] |
| MV4-11 | GSK-3685032 | Potency increased over 6 days | 1-6 days | [4] |
| KG-1a | Decitabine | ~1-3 | 72 hours | [6] |
| THP-1 | Decitabine | ~1-3 | 72 hours | [6] |
| OCI-AML3 | Decitabine | ~3-10 | 72 hours | [6] |
| HL-60 | Decitabine | ~1-3 | 72 hours | [6] |
Table 1: Comparative Cell Viability in AML and other hematologic cell lines.
Apoptosis Induction
Both GSK-3685032 and decitabine have been shown to induce apoptosis in AML cell lines. GSK-3685032 induced a dose- and time-dependent increase in caspase 3/7 activity in a panel of AML cell lines, with significant activation observed by day 4.[4] Decitabine treatment in HL-60 and K562 cells also resulted in a dose-dependent increase in apoptosis.[7]
| Cell Line | Compound | Apoptosis Induction | Time Point | Reference |
| AML Cell Panel | GSK-3685032 | Dose- and time-dependent increase in caspase 3/7 activity | 4 days | [4] |
| HL-60 | Decitabine (0.25, 0.50, 1.00 µM) | 24.27%, 31.07%, 30.77% apoptotic cells | 24 hours | [7] |
| K562 | Decitabine (0.25, 0.50, 1.00 µM) | 10.63%, 16.77%, 24.33% apoptotic cells | 24 hours | [7] |
| KG-1a | Decitabine (0-3 µM) | Increased Annexin V positive cells | 48 hours | [8] |
Table 2: Apoptosis Induction in AML Cell Lines.
In Vivo Performance
In vivo studies using AML xenograft models have highlighted the superior efficacy and tolerability of the DNMT1 inhibitor GSK-3685032 compared to decitabine.
Tumor Growth Inhibition and Survival
In subcutaneous xenograft models using MV4-11 and SKM-1 AML cells, GSK-3685032 demonstrated statistically significant, dose-dependent tumor growth inhibition, with tumor regression observed at higher doses.[9] In contrast, decitabine showed more modest tumor growth inhibition.[9] Furthermore, in a disseminated MV4-11 mouse model, GSK-3685032 treatment led to a significant improvement in overall survival compared to vehicle and decitabine-treated groups.[9][10]
| AML Model | Compound | Dosing | Outcome | Reference |
| MV4-11 Xenograft | GSK-3685032 | 1-45 mg/kg, s.c., BID | Dose-dependent tumor growth inhibition; regression at ≥30 mg/kg | [5][9] |
| MV4-11 Xenograft | Decitabine | 0.5 mg/kg, i.p., 3x/week | Modest tumor growth inhibition | [9] |
| SKM-1 Xenograft | GSK-3685032 | 1-45 mg/kg, s.c., BID | Dose-dependent tumor growth inhibition; regression at ≥30 mg/kg | [9] |
| SKM-1 Xenograft | Decitabine | 0.5 mg/kg, i.p., 3x/week | Modest tumor growth inhibition | [9] |
| Disseminated MV4-11 | GSK-3685032 | 1-45 mg/kg, s.c., BID | Significantly improved survival | [9][10] |
| Disseminated MV4-11 | Decitabine | 0.5 mg/kg, i.p., 3x/week | Modest improvement in survival | [9] |
Table 3: In Vivo Efficacy in AML Xenograft Models.
Experimental Protocols
Cell Viability Assay
-
Cell Lines: Human AML cell lines (e.g., MV4-11, KG-1a, THP-1, HL-60, OCI-AML3).
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.[8]
-
Treatment: Cells are treated with a dose range of this compound or decitabine. For decitabine, daily media changes with fresh drug are often performed due to its short half-life.[8]
-
Incubation: Plates are incubated for a specified period (e.g., 48, 72 hours, or up to 6 days).[4][8]
-
Measurement: Cell viability is assessed using a commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.[6] Absorbance or luminescence is read on a plate reader.
-
Analysis: Data is normalized to vehicle-treated controls, and IC50 or gIC50 values are calculated using appropriate software.
Apoptosis Assay
-
Cell Lines: Human AML cell lines.
-
Treatment: Cells are treated with the compounds at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Staining: Cells are harvested, washed, and stained with Annexin V (e.g., Annexin V-FITC or Alexa Fluor 647-conjugated) and a viability dye such as Propidium Iodide (PI) or 7-AAD, according to the manufacturer's protocol.[7][11]
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI/7-AAD negative for early apoptosis; Annexin V positive, PI/7-AAD positive for late apoptosis) is quantified using a flow cytometer.
-
Caspase Activity Assay: Alternatively, apoptosis can be assessed by measuring caspase-3/7 activity using a luminescent assay like Caspase-Glo® 3/7 Assay (Promega).[4]
In Vivo AML Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID/IL2Rgnull or CD1-Foxn1nu).[9][12]
-
Cell Implantation: Human AML cells (e.g., 5 x 10^6 MV4-11 cells) are injected subcutaneously or intravenously (for a disseminated model) into the mice.[9]
-
Treatment: Once tumors are established, mice are randomized into treatment groups. This compound or its analog is typically administered subcutaneously twice daily, while decitabine is administered intraperitoneally three times a week.[9]
-
Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and overall health are also monitored. For disseminated models, disease progression can be monitored by bioluminescence imaging if cells are engineered to express luciferase.[12]
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or when animals show signs of morbidity, at which point overall survival is determined.
Conclusion
The available preclinical data suggests that this compound and its analogs are a promising new class of DNMT1 inhibitors for the treatment of AML. Their distinct mechanism of action, which involves selective DNMT1 inhibition and degradation without direct DNA incorporation, appears to translate to an improved safety and efficacy profile compared to decitabine in preclinical models. Specifically, the GSK compounds have demonstrated superior tumor regression and survival benefits in AML xenograft models. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this novel class of epigenetic modulators in AML patients.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Decitabine-based chemotherapy followed by haploidentical lymphocyte infusion improves the effectiveness in elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Decitabine Downregulates TIGAR to Induce Apoptosis and Autophagy in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A combination of low-dose decitabine and chidamide resulted in synergistic effects on the proliferation and apoptosis of human myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decitabine enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicity Analysis: (Rac)-GSK-3484862 versus Azacitidine
A detailed guide for researchers, scientists, and drug development professionals on the differing toxicity profiles of the novel non-nucleoside DNMT1 inhibitor, (Rac)-GSK-3484862, and the established chemotherapeutic agent, azacitidine.
This guide provides a comprehensive comparison of the preclinical toxicity data for this compound, a selective inhibitor of DNA methyltransferase 1 (DNMT1), and azacitidine, a widely used hypomethylating agent. By presenting available quantitative data, detailed experimental methodologies, and illustrating the distinct signaling pathways each compound perturbs, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.
Executive Summary
This compound and azacitidine both function to inhibit DNA methylation, a key epigenetic modification, but they achieve this through fundamentally different mechanisms, resulting in distinct toxicity profiles. Azacitidine, a nucleoside analog, incorporates into DNA and RNA, leading to the formation of covalent adducts with DNMTs, triggering a DNA damage response and subsequent cytotoxicity. In contrast, this compound is a non-nucleoside inhibitor that selectively targets DNMT1 for proteasome-dependent degradation, a mechanism that appears to be associated with lower intrinsic cytotoxicity.
Preclinical data suggests that this compound and its analogs are generally better tolerated in in vivo models compared to azacitidine. While azacitidine is associated with significant hematological, renal, and hepatic toxicities, and is considered a potential carcinogen, available information on GSK-3484862 points towards a more favorable safety profile with minimal non-specific toxicity.
In Vitro Cytotoxicity
Direct comparative studies providing IC50 values for this compound and azacitidine across a range of cancer cell lines are limited. However, existing data from separate studies and one direct comparison in a non-cancerous cell line indicate a significant difference in their cytotoxic potential.
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| Murine Embryonic Stem Cells (WT) | This compound | > 10 (readily tolerated) | Cell Viability Assay | [1] |
| Murine Embryonic Stem Cells (WT) | Azacitidine | ~0.1 (extensive cell death) | Cell Viability Assay | [1] |
| MOLT4 (Leukemia) | Azacitidine | 16.51 (24h), 13.45 (48h) | MTT Assay | |
| Jurkat (Leukemia) | Azacitidine | 12.81 (24h), 9.78 (48h) | MTT Assay | |
| OCI-M2 (MDS/AML) | Azacitidine | IC50 achieved (concentration not specified) | WST1 Assay | |
| SKM1 (MDS/AML) | Azacitidine | IC50 achieved (concentration not specified) | WST1 Assay | |
| MOLM-13 (AML) | Azacitidine | IC50 achieved (concentration not specified) | WST1 Assay | |
| A549 (Lung Cancer) | This compound | Minimal effects on viability at 4µM for 2 days | Cell Viability Assay | [2] |
| MOLM13 (Myeloid Leukemia) | This compound | No obvious effects on viability up to 50µM for 3 days | Cell Viability Assay | [3] |
| THP1 (Myeloid Leukemia) | This compound | No obvious effects on viability up to 50µM for 3 days | Cell Viability Assay | [3] |
In Vivo Toxicity
In vivo studies highlight a more pronounced toxicity profile for azacitidine compared to the reported tolerability of GSK-3484862 and its analogs.
| Species | Compound | Route | Toxicity Metric | Value | Reference |
| Mouse | Azacitidine | Intraperitoneal | LD50 | 116 mg/kg | |
| Mouse | Azacitidine | Oral | LD50 | 572 mg/kg | |
| Mouse (CD2F1) | Azacitidine (as 5-aza-CdR) | IV Infusion (12h) | LD50 (male) | 29.5 mg/kg | [4] |
| Mouse (CD2F1) | Azacitidine (as 5-aza-CdR) | IV Infusion (12h) | LD50 (female) | 22.2 mg/kg | [4] |
| Mouse (Sickle Cell Model) | GSK3482364 (analog of GSK-3484862) | Oral | General | Well-tolerated | [5] |
Key In Vivo Toxicity Findings for Azacitidine:
-
Hematological Toxicity: Azacitidine induces significant myelosuppression, leading to leukopenia, granulocytopenia, and thrombocytopenia in mice and dogs.[2] These effects are generally reversible.
-
Organ Toxicity: At doses near the LD50, azacitidine can cause bone marrow hypoplasia, necrosis of the small intestinal mucosa, and atrophy of the thymus and testes in mice.[4]
-
Hepatotoxicity: While not a common cause of acute liver failure, azacitidine can lead to transient serum enzyme elevations.[6] Caution is advised in patients with pre-existing liver disease.
-
Renal Toxicity: Cases of renal toxicity, from elevated serum creatinine to renal failure, have been reported in patients treated with intravenous azacitidine, particularly in combination with other chemotherapeutic agents.
-
Carcinogenicity: Azacitidine is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.
Key In Vivo Toxicity Findings for this compound:
-
Published in vivo toxicity data for this compound is limited. However, a study on its analog, GSK3482364, in a transgenic mouse model of sickle cell disease reported that the compound was well-tolerated with oral administration.[5] Another analog, GSK3685032, showed improved in vivo tolerability compared to decitabine (a close analog of azacitidine) in a mouse model of acute myeloid leukemia.
Signaling Pathways and Mechanisms of Toxicity
The distinct toxicity profiles of this compound and azacitidine stem from their different mechanisms of action at the molecular level.
This compound: DNMT1 Degradation Pathway
This compound is a non-nucleoside, reversible, and selective inhibitor of DNMT1. Its mechanism of inducing DNMT1 depletion is not through direct enzymatic inhibition but by targeting the protein for degradation via the proteasome pathway.[7][8][9] This targeted degradation leads to passive DNA demethylation as cells replicate. The lower toxicity of GSK-3484862 is likely attributable to its specific and reversible mechanism that does not involve direct DNA damage.
References
- 1. Identification of Serum Biomarkers to Distinguish Hazardous and Benign Aminotransferase Elevations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of hematopoietic toxicity of antileukemic agent, 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 4. Toxicology in mice of the antileukemic agent 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Induction of p53-mediated apoptosis by azacitidine in patient-derived xenograft follicular helper T-cell lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
Confirming DNMT1 Degradation: A Comparative Guide to Proteasome Inhibitors
For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of key epigenetic regulators like DNA methyltransferase 1 (DNMT1) is crucial. This guide provides a comparative overview of commonly used proteasome inhibitors, MG132 and Bortezomib, for confirming the proteasomal degradation of DNMT1, supported by experimental data and detailed protocols.
Introduction
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Its protein levels are tightly regulated, and its degradation is critical for proper cellular function. A key mechanism for DNMT1 degradation is the ubiquitin-proteasome pathway. This guide focuses on the use of proteasome inhibitors to experimentally verify this degradation pathway. By blocking the proteasome, researchers can observe the accumulation of ubiquitinated DNMT1, thus confirming its degradation route.
Comparison of Proteasome Inhibitors for DNMT1 Stabilization
The following table summarizes the effects of two widely used proteasome inhibitors, MG132 and Bortezomib, on DNMT1 protein levels. The data is compiled from various studies and presented to highlight the utility of these inhibitors in studying DNMT1 degradation.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Observed Effect on DNMT1 Protein Levels | Notes |
| MG132 | Reversible peptide aldehyde inhibitor of the 26S proteasome, primarily inhibiting the chymotrypsin-like activity. | 5-20 µM | Prevents the degradation of DNMT1 induced by various stimuli, leading to an accumulation of the protein. | Frequently used to confirm that a specific treatment causes DNMT1 degradation via the proteasome. |
| Bortezomib (Velcade) | Reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. | 10-100 nM | Can have a dual effect. While it can stabilize existing DNMT1 by inhibiting the proteasome, some studies report that Bortezomib can also downregulate DNMT1 at the transcriptional level by interfering with Sp1/NF-κB activity.[1] | The effect on total DNMT1 levels can be complex and may depend on the cell type and experimental context. |
Signaling Pathway of DNMT1 Degradation
The degradation of DNMT1 is a multi-step process involving post-translational modifications and recognition by the ubiquitin-proteasome system. Key players in this pathway include the E3 ubiquitin ligase UHRF1, which targets DNMT1 for ubiquitination. This process is often preceded by other modifications, such as acetylation, which can signal for ubiquitination.
Experimental Workflow for Confirming DNMT1 Degradation
To experimentally confirm that DNMT1 is degraded via the proteasome, a series of experiments are typically performed. The following workflow outlines the key steps.
Key Experimental Protocols
Here are detailed methodologies for the essential experiments involved in confirming DNMT1 degradation.
Western Blot Analysis of DNMT1 Levels
This protocol is used to determine the relative abundance of DNMT1 protein in cells after various treatments.
a. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with the DNMT1 degradation inducer in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DNMT1 (e.g., rabbit anti-DNMT1, typically at a 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
c. Densitometry Analysis:
-
Quantify the band intensities of DNMT1 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the DNMT1 band intensity to the corresponding loading control band intensity.
-
Compare the normalized DNMT1 levels across the different treatment groups. A rescue of DNMT1 levels in the presence of the proteasome inhibitor confirms its degradation via the proteasome.
Cycloheximide (CHX) Chase Assay to Determine DNMT1 Half-life
This assay is used to measure the stability of the DNMT1 protein by inhibiting new protein synthesis.
-
Culture cells to ~70-80% confluency.
-
Treat the cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to block protein synthesis.[3]
-
For experiments investigating the effect of proteasome inhibition on DNMT1 half-life, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding CHX.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and perform Western blot analysis for DNMT1 as described above.
-
Quantify the DNMT1 band intensities at each time point and normalize to the 0-hour time point.
-
Plot the relative DNMT1 levels against time to determine the protein's half-life. An extended half-life in the presence of a proteasome inhibitor indicates that DNMT1 is degraded by the proteasome.[4]
In Vivo Ubiquitination Assay
This assay directly demonstrates the ubiquitination of DNMT1.
-
Treat cells with a DNMT1 degradation inducer and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow for the accumulation of ubiquitinated DNMT1.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide, NEM).
-
Perform immunoprecipitation (IP) using an antibody against DNMT1 to isolate DNMT1 and its binding partners.
-
Wash the immunoprecipitated complex to remove non-specific binders.
-
Elute the proteins from the beads.
-
Perform Western blot analysis on the eluted proteins using an antibody against ubiquitin. The presence of a high molecular weight smear or distinct bands above the size of DNMT1 indicates polyubiquitination.
Conclusion
Confirming the proteasomal degradation of DNMT1 is a fundamental step in understanding its regulation. The use of proteasome inhibitors like MG132 and Bortezomib, in conjunction with techniques such as Western blotting, cycloheximide chase assays, and ubiquitination assays, provides robust evidence for this degradation pathway. While MG132 is a reliable tool for demonstrating the direct role of the proteasome in DNMT1 degradation, the effects of Bortezomib can be more complex and may involve transcriptional regulation. Researchers should carefully consider the specific experimental question and context when choosing an inhibitor and interpreting the results. The protocols and comparative data provided in this guide offer a solid foundation for designing and executing experiments to investigate the stability and degradation of DNMT1.
References
Unveiling the Transcriptional Impact of (Rac)-GSK-3484862: A Comparative Guide to DNMT1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression changes induced by the novel DNMT1 inhibitor, (Rac)-GSK-3484862, against established alternatives, decitabine and azacitidine. The data presented herein, supported by experimental findings, illuminates the distinct mechanisms and downstream transcriptional consequences of these epigenetic modulators.
This compound is a non-nucleoside, selective inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns following cell division.[1][2][3] Its mechanism of action involves inducing the proteasome-dependent degradation of DNMT1, leading to global DNA hypomethylation.[1][2][3] This guide delves into the gene expression alterations that confirm the activity of this compound and contrasts them with the effects of the widely used nucleoside analog inhibitors, decitabine and azacitidine, which also target DNA methylation but through a different mechanism.[1][2][3][4]
Comparative Analysis of DNMT1 Inhibitors
The activity of this compound and its counterparts can be assessed by their impact on global DNA methylation and the subsequent changes in gene expression. While all three compounds lead to a reduction in DNA methylation, their selectivity, cytotoxicity, and the resulting transcriptional profiles exhibit notable differences.
| Feature | This compound | Decitabine (5-Aza-2'-deoxycytidine) | Azacitidine (5-azacytidine) |
| Mechanism of Action | Selective, non-nucleoside inhibitor; induces proteasome-dependent degradation of DNMT1.[1][2][3] | Nucleoside analog; incorporates into DNA and traps all active DNMTs (DNMT1, DNMT3A, DNMT3B), leading to their degradation.[1][2][3][4] | Nucleoside analog; incorporates into DNA and RNA; inhibits DNMTs, leading to their degradation.[1][2][3][4] |
| Selectivity | Highly selective for DNMT1.[5] | Non-selective; inhibits DNMT1, DNMT3A, and DNMT3B.[5] | Non-selective; inhibits DNMTs.[4] |
| Cytotoxicity | Reported to have lower cytotoxicity compared to nucleoside analogs.[1][2][3][4] | Induces significant DNA damage and cellular toxicity.[1][2][3][4] | Induces cellular toxicity.[6] |
| Effect on Global Methylation | Causes a dramatic loss of global CpG methylation, with levels falling from ~70% to less than 18% after 6 days of treatment in murine embryonic stem cells (mESCs).[4] | Leads to global hypomethylation.[7] | Induces global hypomethylation.[6] |
Gene Expression Changes Confirming DNMT1 Inhibition
The functional consequence of DNMT1 inhibition is the reactivation of genes silenced by DNA methylation. Studies have demonstrated that this compound and its analogs effectively upregulate the expression of specific genes, providing clear evidence of their on-target activity.
A study in murine embryonic stem cells (mESCs) revealed that treatment with GSK-3484862 led to the robust upregulation of known DNA methylation targets, including germline genes and GLN-family transposons.[1][4] In contrast, decitabine and 5-azacytidine induced a weaker upregulation of these genes and were associated with significant cell death.[1][4]
In human colorectal cancer cell lines (HCT-116), a chemical analog of GSK-3484862, GSK3685032, led to a marked transcriptional upregulation of the vimentin (VIM) gene, which is often hypermethylated in gastrointestinal cancers.[5] A direct comparison showed that GSK3484862 induced a similar maximal fold-induction of VIM gene expression as decitabine.[5] Furthermore, in lung cancer cell lines, GSK-3484862 treatment has been shown to upregulate the expression of DNMT3B.[8][9][10][11]
| Gene/Gene Set | Cell Line/Model | This compound Effect | Comparative Effect of Decitabine/Azacitidine |
| Germline genes & GLN-family transposons | Murine Embryonic Stem Cells (mESCs) | Strong upregulation.[1][4] | Weaker upregulation with significant cytotoxicity.[1][4] |
| Vimentin (VIM) | HCT-116 (colorectal cancer) | Marked transcriptional upregulation.[5] | Similar maximal fold-induction of gene expression.[5] |
| DNMT3B | A549 & NCI-H1299 (lung cancer) | Upregulation of expression.[8][9][10][11] | Not reported in comparative studies. |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and its distinction from nucleoside analogs can be visualized through the following diagrams.
Figure 1. Mechanism of this compound leading to gene reactivation.
Figure 2. Mechanism of nucleoside analogs leading to gene reactivation and DNA damage.
Experimental Protocols
The following are generalized experimental protocols for assessing gene expression changes following treatment with DNMT1 inhibitors, based on methodologies reported in the cited literature.
Cell Culture and Treatment: Cancer cell lines (e.g., A549, HCT-116) are cultured in appropriate media and treated with varying concentrations of this compound, decitabine, or azacitidine for specified time periods (e.g., 24, 48, 72 hours). A DMSO-treated control group is included in all experiments.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated and control cells using a suitable kit (e.g., TRIzol reagent).[7] The RNA is then reverse-transcribed into cDNA.[7] qRT-PCR is performed using gene-specific primers to quantify the relative expression levels of target genes, with a housekeeping gene (e.g., ACTB, GAPDH) used for normalization.[7]
Figure 3. A generalized workflow for analyzing gene expression via qRT-PCR.
RNA Sequencing (RNA-Seq): For a global view of gene expression changes, total RNA is isolated and subjected to library preparation. The quality and quantity of the RNA and the resulting libraries are assessed. Sequencing is then performed on a high-throughput sequencing platform. The resulting sequencing data is processed through a bioinformatics pipeline that includes quality control, alignment to a reference genome, and differential gene expression analysis to identify significantly up- or down-regulated genes.[5]
Western Blotting: To confirm changes in protein levels corresponding to gene expression alterations, total protein is extracted from treated and control cells. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against the protein of interest (e.g., DNMT1, Vimentin) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.[3] Protein bands are visualized and quantified.[3]
Conclusion
This compound represents a promising DNMT1 inhibitor with a distinct mechanism of action and a favorable cytotoxicity profile compared to the conventional nucleoside analogs, decitabine and azacitidine. The confirmation of its activity through the upregulation of methylation-silenced genes highlights its potential as a valuable tool in both research and therapeutic settings. The comparative data presented in this guide provides a foundation for informed decisions in the selection and application of DNMT1 inhibitors for epigenetic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. researchgate.net [researchgate.net]
Unveiling the Cellular Impact of (Rac)-GSK-3484862: A Cross-Validation Study in Diverse Cell Lines
(Rac)-GSK-3484862, a non-covalent and selective inhibitor of DNA methyltransferase 1 (DNMT1), has emerged as a potent modulator of the epigenetic landscape.[1][2] This guide provides a comparative analysis of its effects across various cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.
The primary mechanism of this compound involves targeting DNMT1 for proteasome-dependent degradation.[3][4] This rapid depletion of DNMT1 protein, observed within hours of treatment, leads to a significant reduction in global DNA methylation.[3][4] Unlike nucleoside analogs such as decitabine and 5-azacytidine, this compound exhibits minimal non-specific toxicity, making it a valuable tool for studying the functional consequences of DNA hypomethylation.[2][5]
Comparative Efficacy Across Cell Lines
The cellular response to this compound varies across different cell types, highlighting the context-dependent nature of epigenetic regulation. Below is a summary of its effects on DNMT1 levels and cell viability in a panel of human cancer cell lines and murine embryonic stem cells.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Effect on DNMT1 Protein Levels | Effect on Cell Viability | Reference |
| A549 | Lung Adenocarcinoma | 4 µM | 12 hours | Barely detectable | Growth slightly impeded by 48h | [3] |
| NCI-H1299 | Lung Cancer | Concentration-dependent | Not specified | Decreased | Inhibited | [6] |
| U2OS | Sarcoma | 4 µM | 24 hours | Severe depletion | Not specified | [3] |
| MCF7 | Breast Cancer | 4 µM | 24 hours | Severe depletion | Not specified | [3] |
| PC3 | Prostate Cancer | 4 µM | 24 hours | Severe depletion | Not specified | [3] |
| MOLM13 | Acute Myeloid Leukemia | 4 µM | 24 hours | Decreased | No obvious effect | [3] |
| THP1 | Acute Myeloid Leukemia | 4 µM | 24 hours | Decreased | No obvious effect | [3] |
| MV4-11 | Acute Myeloid Leukemia | Not specified | 6 days | Not specified | Anti-proliferative effect | [3] |
| mESCs | Murine Embryonic Stem Cells | 10 µM | 14 days | Modest reduction | Well-tolerated | [2][5] |
Signaling Pathway and Mechanism of Action
This compound operates by inducing the degradation of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division. This leads to passive demethylation of the genome, subsequently altering gene expression.
Caption: Mechanism of this compound action.
Experimental Protocols
Cell Viability Assay
This protocol is adapted from standard colorimetric assays used to assess cell metabolic activity as an indicator of cell viability.[3][7][8][9]
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Blue® reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) or 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for Cell Viability Assay.
Global DNA Methylation Assay
This protocol provides a general framework for assessing global 5-methylcytosine (5mC) levels.
Materials:
-
Genomic DNA isolation kit
-
Anti-5mC antibody
-
Dot blot apparatus or ELISA plate
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired duration.
-
Isolate genomic DNA using a commercial kit.
-
For dot blot: Spot serial dilutions of genomic DNA onto a nitrocellulose membrane. For ELISA: Coat ELISA plate wells with denatured genomic DNA.
-
Block the membrane or plate with a suitable blocking buffer.
-
Incubate with a primary antibody specific for 5mC.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the signal intensity to determine the relative global DNA methylation levels.
Caption: Workflow for Global DNA Methylation Assay.
Comparison with Other DNMT Inhibitors
Studies have shown that this compound can induce DNA demethylation more effectively and with less cytotoxicity compared to the widely used nucleoside analogs 5-azacytidine and decitabine in murine embryonic stem cells.[5][10] This difference is attributed to their distinct mechanisms of action; while 5-azacytidine and decitabine are incorporated into DNA and form covalent adducts with DNMTs, this compound is a non-covalent inhibitor that leads to DNMT1 degradation.[11]
Combination Therapies
The interplay between DNA methylation and other epigenetic modifications, such as histone methylation, is a critical area of research. A recent study explored the combination of this compound with EZH2 inhibitors in colon cancer cells.[12] The findings suggest that DNMT inhibition can sensitize cancer cells to EZH2 inhibitors, highlighting a potential synergistic therapeutic strategy.[12][13] This combinatorial approach may offer a more comprehensive and effective means of targeting epigenetic dysregulation in cancer.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiology.elte.hu [physiology.elte.hu]
- 8. benchchem.com [benchchem.com]
- 9. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 10. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Select EZH2 inhibitors enhance viral mimicry effects of DNMT inhibition through a mechanism involving NFAT:AP-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Global Demethylation by (Rac)-GSK-3484862: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (Rac)-GSK-3484862, a selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), against other common demethylating agents. This document synthesizes experimental data to evaluate its performance and provides detailed experimental protocols.
This compound, hereafter referred to as GSK-3484862, has emerged as a potent tool for inducing global DNA demethylation with notable advantages over traditional nucleoside analogs.[1][2] Its primary mechanism of action involves targeting DNMT1 for proteasome-dependent degradation, leading to a rapid and significant reduction in global methylation levels.[1][3][4][5] This guide will delve into a comparative analysis of GSK-3484862 with the widely used FDA-approved demethylating agents, 5-azacytidine and decitabine, focusing on efficacy, cytotoxicity, and mechanism.
Performance Comparison: GSK-3484862 vs. Nucleoside Analogs
GSK-3484862 demonstrates superior performance in inducing global demethylation with significantly lower cytotoxicity compared to 5-azacytidine and decitabine.[1][2][6] Nucleoside analogs like 5-azacytidine and decitabine incorporate into DNA, trapping DNMTs and leading to substantial DNA damage and cellular toxicity, which has limited their clinical application, especially for solid tumors.[1] In contrast, GSK-3484862 is a non-covalent inhibitor that leads to the degradation of DNMT1, offering a less toxic alternative for achieving profound demethylation.[1][2][7]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies.
Table 1: Global Demethylation Efficiency
| Compound | Cell Type | Concentration | Treatment Duration | Global CpG Methylation Level | Reference |
| GSK-3484862 | Murine Embryonic Stem Cells (mESCs) | 10 µM | 6 days | Reduced from ~70% to <18% | [2][6] |
| GSK-3484862 | Cancer Cell Lines | Not specified | 2 days | >50% loss | [5] |
| 5-azacytidine | Murine Embryonic Stem Cells (mESCs) | Not specified | Not specified | Weaker demethylation than GSK-3484862 | [2][6] |
| Decitabine | Murine Embryonic Stem Cells (mESCs) | Not specified | Not specified | Weaker demethylation than GSK-3484862 | [2][6] |
Table 2: Cytotoxicity Comparison
| Compound | Cell Type | Key Observation | Reference |
| GSK-3484862 | Murine Embryonic Stem Cells (mESCs) | Readily tolerated at ≤ 10 µM for 14 days with minimal non-specific toxicity. | [2][6] |
| GSK-3484862 | A549 Human Lung Adenocarcinoma Cells | Minimal effects on cell viability at up to 50 µM over 3 days. | [1] |
| 5-azacytidine | Murine Embryonic Stem Cells (mESCs) | Extensive cell death. | [2][6] |
| Decitabine | Murine Embryonic Stem Cells (mESCs) | Extensive cell death. | [2][6] |
| 5-azacytidine / Decitabine | General | Dose-limiting toxicity, limiting wider clinical use. | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of GSK-3484862 and other demethylating agents.
Global DNA Methylation Analysis by Dot Blot Assay
This protocol provides a method for assessing changes in global 5-methylcytosine (5mC) levels.
Materials:
-
Genomic DNA isolated from treated and control cells.
-
Denaturation buffer (0.4 M NaOH, 10 mM EDTA).
-
Neutralization buffer (2 M ammonium acetate, pH 7.0).
-
Nylon membrane.
-
UV crosslinker.
-
Blocking buffer (5% non-fat milk in TBST).
-
Primary antibody: anti-5mC antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Methylene blue staining solution.
Procedure:
-
Isolate genomic DNA from cells treated with GSK-3484862, control compounds, or vehicle (DMSO).
-
Denature 100-200 ng of genomic DNA by incubating in denaturation buffer for 10 minutes at 100°C, followed by immediate cooling on ice.
-
Neutralize the denatured DNA by adding an equal volume of neutralization buffer.
-
Spot the denatured DNA onto a nylon membrane and allow it to air dry.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-5mC primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the signal.
-
To verify equal DNA loading, stain the membrane with methylene blue.[1]
Locus-Specific DNA Methylation Analysis by Pyrosequencing
This protocol allows for the quantitative analysis of methylation at specific CpG sites.
Materials:
-
Genomic DNA.
-
Bisulfite conversion kit.
-
PCR amplification primers specific for the target region.
-
Pyrosequencing primers.
-
Pyrosequencing instrument and reagents.
Procedure:
-
Isolate genomic DNA from treated and control cells.
-
Perform bisulfite conversion of the genomic DNA using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the bisulfite-converted DNA using PCR with primers designed to be specific for the region of interest.
-
Perform pyrosequencing using a sequencing primer that anneals adjacent to the CpG site(s) of interest.
-
The pyrosequencing instrument will dispense dNTPs in a specified order, and the incorporation of nucleotides will generate a light signal that is proportional to the number of nucleotides incorporated.
-
The methylation percentage at each CpG site is calculated from the ratio of thymine to cytosine in the pyrogram.[1]
DNMT1 Protein Level Analysis by Western Blot
This protocol is used to determine the levels of DNMT1 protein following treatment.
Materials:
-
Cell lysates from treated and control cells.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk in TBST).
-
Primary antibody: anti-DNMT1 antibody.
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Lyse cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-DNMT1 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the signal.
-
To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody.
Visualizations
The following diagrams illustrate the mechanism of action of GSK-3484862 and a typical experimental workflow.
Caption: Mechanism of action of GSK-3484862 leading to global demethylation.
Caption: A typical experimental workflow for assessing the effects of GSK-3484862.
References
- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Upregulation of DNMT3B: A Comparative Analysis of (Rac)-GSK-3484862 and Alternative DNMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Introduction
The DNA methyltransferase 3B (DNMT3B) plays a crucial role in de novo DNA methylation, a fundamental epigenetic process often dysregulated in cancer. While many therapeutic strategies have focused on inhibiting DNMTs to reactivate tumor suppressor genes, the paradoxical upregulation of DNMT3B in response to certain inhibitors presents a complex challenge and a critical area of investigation. This guide provides a comparative analysis of (Rac)-GSK-3484862, a selective DNMT1 inhibitor, and its effect on DNMT3B expression against other established DNA methyltransferase inhibitors.
Performance Comparison of DNMT Inhibitors on DNMT3B Expression
Treatment with the DNMT1-selective inhibitor and degrader, this compound, has been observed to lead to a significant upregulation of DNMT3B. In contrast, the FDA-approved nucleoside analogs, azacitidine and decitabine, which are non-selective DNMT inhibitors, generally lead to the downregulation or degradation of DNMT3B protein. Furthermore, Nanaomycin A, a selective inhibitor of DNMT3B's catalytic activity, does not typically alter the total protein levels of DNMT3B. These distinct outcomes highlight different mechanisms of action and have important implications for therapeutic strategies.
Quantitative Data Summary
The following table summarizes the observed effects of various DNMT inhibitors on DNMT3B expression, based on available experimental data. It is important to note that the data are compiled from different studies and direct quantitative comparisons should be made with caution.
| Compound | Target(s) | Cell Line | Concentration | Treatment Duration | Observed Effect on DNMT3B | Reference |
| This compound | DNMT1 | NCI-H1299 (Lung Cancer) | 0.4 µM | 2 days | ~2-fold increase in mRNA levels | [1] |
| Azacitidine | DNMT1, DNMT3A, DNMT3B | AGS (Gastric Cancer) | 10 µM | 48 hours | Decline in protein level | [2] |
| Decitabine | DNMT1, DNMT3A, DNMT3B | Triple-Negative Breast Cancer PDX Organoids | Not specified | Not specified | Degradation of protein | |
| Nanaomycin A | DNMT3B | A549 (Lung Cancer) | 5 µM | 72 hours | No significant change in protein or transcript levels |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for GSK-3484862-Induced DNMT3B Upregulation
The upregulation of DNMT3B in response to this compound is thought to be a compensatory mechanism. By selectively inhibiting and degrading DNMT1, GSK-3484862 leads to global hypomethylation. This hypomethylation can affect the regulatory regions of the DNMT3B gene itself, leading to its increased transcription.
Experimental Workflow for Comparing DNMT Inhibitor Effects
A typical workflow to compare the effects of different DNMT inhibitors on DNMT3B expression involves treating cancer cell lines with the respective compounds and then analyzing DNMT3B mRNA and protein levels.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for DNMT3B mRNA Expression
This protocol outlines the steps to quantify the relative expression of DNMT3B mRNA in treated and untreated cells.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A549 or NCI-H1299) at a suitable density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound, azacitidine, decitabine, Nanaomycin A, or DMSO (vehicle control) for the specified duration (e.g., 48-72 hours).
-
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture using a SYBR Green master mix, forward and reverse primers for DNMT3B, and the synthesized cDNA.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
Perform the qRT-PCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in DNMT3B expression.[3]
-
Western Blot for DNMT3B Protein Expression
This protocol describes the detection and quantification of DNMT3B protein levels.
-
Cell Culture and Treatment:
-
Follow the same procedure as described for the qRT-PCR protocol.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 4°C to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DNMT3B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the DNMT3B band intensity to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
-
Conclusion
The response of DNMT3B expression to DNMT inhibitors is highly dependent on the specific compound and its mechanism of action. While the DNMT1-selective inhibitor this compound leads to an upregulation of DNMT3B, likely as a compensatory response to global hypomethylation, broad-spectrum DNMT inhibitors like azacitidine and decitabine tend to decrease DNMT3B protein levels. In contrast, the selective DNMT3B inhibitor Nanaomycin A inhibits its enzymatic activity without affecting its protein expression. These findings underscore the importance of understanding the distinct molecular consequences of different epigenetic modulators for the rational design of novel cancer therapies. Further head-to-head comparative studies in standardized experimental systems are warranted to provide more precise quantitative comparisons and to fully elucidate the therapeutic implications of these differential effects on DNMT3B.
References
- 1. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNMT3B modulates the expression of cancer-related genes and downregulates the expression of the gene VAV3 via methylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-GSK-3484862: A Guide for Laboratory Professionals
For research use only. Not for use in humans or animals.
The proper disposal of the research chemical (Rac)-GSK-3484862, a DNA methyltransferase (DNMT1) inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2][3] Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, based on general best practices and information derived from available safety data sheets for the closely related GSK-3484862 compound.
Immediate Safety Considerations
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product.[2][4][5][6] This document contains detailed information regarding the chemical's hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in its solid form or dissolved in a solvent such as DMSO, must be managed as hazardous chemical waste.[7][8] Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Solid Waste: Collect any unused or expired solid this compound, along with any contaminated items (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. If the solvent is flammable (e.g., DMSO), the container must be appropriate for flammable liquid waste.
-
-
Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
If in solution, list all components and their approximate concentrations (e.g., "this compound in DMSO, ~10 mM").
-
Indicate the primary hazards associated with the waste (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Follow your institution's guidelines regarding the maximum amount of hazardous waste that can be stored in a satellite accumulation area and the time limits for storage.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Chemical and Physical Properties Summary
For safe handling and disposal, it is useful to be aware of the key properties of the related compound, GSK-3484862.
| Property | Value |
| Molecular Formula | C₁₉H₁₉N₅OS |
| Formula Weight | 365.5 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO |
Data sourced from Cayman Chemical and MedChemExpress for GSK-3484862.[4][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures and consulting your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Handling (Rac)-GSK-3484862
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-GSK-3484862. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is an isomer of GSK-3484862, a non-covalent inhibitor of DNA methyltransferase (Dnmt1).[1] While specific hazard data for the racemic mixture is not extensively detailed, the safety precautions should be considered equivalent to its isomer due to structural similarities. As with any research chemical, a thorough understanding and implementation of safety measures are paramount. The following guidelines are based on available safety data sheets and general laboratory best practices for handling potent chemical compounds.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound in solid or solution form. The following table summarizes the required PPE.
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat (fully buttoned) | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of dust or aerosols. For weighing or procedures outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store the compound in a designated, well-ventilated, and secure location at -20°C.[2]
2. Preparation for Use (Weighing and Dissolving):
-
All manipulations of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, calibrated balance for weighing.
-
Handle the solid with care to avoid generating dust.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing. This compound is soluble in DMSO.[2]
3. Experimental Use:
-
Conduct all experiments involving this compound within a chemical fume hood.
-
Clearly label all solutions containing the compound.
-
Avoid direct contact with the compound and solutions.
-
In case of accidental skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.
-
In case of accidental eye contact, immediately flush the eyes with water for at least 15 minutes and seek medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound (e.g., weigh boats, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
2. Waste Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Do not pour any waste containing this compound down the drain.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
